2-(4-Methylpyridin-2-YL)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylpyridin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-6-2-3-9-7(4-6)5-8(10)11/h2-4H,5H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFFMZYXTLDFAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30598546 | |
| Record name | (4-Methylpyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149605-62-9 | |
| Record name | (4-Methylpyridin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30598546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-(4-Methylpyridin-2-YL)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methylpyridin-2-YL)acetic acid is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. Its structural motif, featuring a pyridine ring linked to an acetic acid moiety, is a common feature in various biologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, a proposed synthetic route, and a discussion of the potential for biological activity based on related structures.
Chemical and Physical Properties
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 149605-62-9 | [1] |
| Molecular Formula | C₈H₉NO₂ | [1] |
| Molecular Weight | 151.16 g/mol | [1] |
| Predicted Boiling Point | 296.3 ± 25.0 °C | [1] |
| Predicted Density | 1.196 ± 0.06 g/cm³ | [1] |
| Predicted pKa | 3.31 ± 0.10 | [1] |
Spectral Data
Specific experimental spectral data for this compound are not currently available in public spectral databases. Researchers synthesizing this compound would need to perform standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy to characterize it fully.
Experimental Protocols
Proposed Synthesis of this compound
A specific, validated experimental protocol for the synthesis of this compound is not detailed in the available literature. However, a plausible synthetic route can be adapted from methodologies reported for the synthesis of other substituted pyridylacetic acid derivatives. One such approach involves a three-component reaction utilizing a pyridine-N-oxide, a substituted Meldrum's acid, and a subsequent ring-opening and decarboxylation step.[2][3]
Reaction Scheme:
-
Activation and Substitution: 4-Methylpyridine-N-oxide is activated with an electrophilic agent (e.g., tosyl chloride). This is followed by nucleophilic substitution with a Meldrum's acid derivative.
-
Ring-Opening and Decarboxylation: The resulting intermediate undergoes ring-opening with a suitable nucleophile (e.g., an alcohol in the presence of a base), followed by decarboxylation to yield the final this compound derivative.
The following diagram illustrates the proposed synthetic workflow.
Caption: Proposed two-step synthetic workflow for this compound.
Biological Activity and Signaling Pathways
There is currently no specific information in the scientific literature regarding the biological activity, mechanism of action, or involvement in signaling pathways for this compound. However, the broader class of pyridineacetic acid derivatives has been explored for various pharmacological activities.[4][5][6] For instance, some derivatives have been investigated for their anti-inflammatory, antibacterial, and anti-ulcer properties.[4][5]
The biological potential of such compounds often stems from the ability of the pyridine ring and the acetic acid moiety to interact with biological targets such as enzymes and receptors. The specific nature and potency of this activity are highly dependent on the substitution pattern on the pyridine ring.
The following diagram illustrates the general principle of how structural modifications to a core scaffold like pyridineacetic acid can lead to diverse biological activities, a key concept in drug discovery.
Caption: General structure-activity relationship for pyridineacetic acid derivatives.
Conclusion
This compound is a compound of interest for which detailed experimental data is still lacking in publicly accessible databases. The predicted properties provide a starting point for its characterization. The synthetic pathway proposed, based on modern organic chemistry methods for related compounds, offers a viable route for its preparation. While its specific biological profile is unknown, the broader family of pyridineacetic acids demonstrates a range of pharmacological activities, suggesting that this compound could be a valuable candidate for further investigation in drug discovery and development programs. Further research is warranted to experimentally determine its physicochemical properties, validate synthetic routes, and explore its potential biological functions.
References
- 1. This compound | 149605-62-9 [amp.chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0223512A2 - 2-Pyridylacetic acid derivative, preparation process thereof and pharmaceutical composition containing the same - Google Patents [patents.google.com]
- 5. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Pyridineacetic acid | C7H7NO2 | CID 108 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(4-Methylpyridin-2-YL)acetic acid
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 149605-62-9
This technical guide provides a comprehensive overview of 2-(4-Methylpyridin-2-YL)acetic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its chemical and physical properties, a potential synthetic route with a detailed experimental protocol, and explores its potential, though currently undocumented, biological significance.
Chemical and Physical Properties
This compound is a pyridine derivative with a carboxymethyl group at the 2-position and a methyl group at the 4-position of the pyridine ring. Its chemical structure and properties are summarized below.
| Property | Value | Source |
| CAS Number | 149605-62-9 | [1][2][3] |
| Molecular Formula | C₈H₉NO₂ | [3] |
| Molecular Weight | 151.16 g/mol | [3] |
| Boiling Point | 296.3±25.0 °C (Predicted) | [3] |
| Density | 1.196±0.06 g/cm³ (Predicted) | [3] |
| Storage Temperature | Room Temperature | [3] |
Synthesis of this compound
Proposed Synthetic Pathway
The proposed synthesis involves the activation of 4-methylpyridine-N-oxide, followed by nucleophilic substitution by a Meldrum's acid derivative. The resulting intermediate can then undergo ring-opening and decarboxylation to yield the final product.
Experimental Protocol
The following is a proposed experimental protocol based on the three-component synthesis of pyridylacetic acid derivatives.[1][4] This protocol is intended as a guide and may require optimization.
Materials:
-
4-Methylpyridine-N-oxide
-
Activating agent (e.g., trifluoroacetic anhydride, p-toluenesulfonyl chloride)
-
Meldrum's acid derivative (e.g., 2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Nucleophile for ring-opening (e.g., water, amine)
-
Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Purification supplies (silica gel for column chromatography, solvents for recrystallization)
Procedure:
-
Activation of Pyridine-N-oxide: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-methylpyridine-N-oxide in an anhydrous solvent.
-
Cool the solution to 0 °C and add the activating agent dropwise.
-
Stir the reaction mixture at 0 °C for a specified time to allow for the formation of the activated intermediate.
-
Nucleophilic Substitution: To the reaction mixture, add a solution of the Meldrum's acid derivative in the same anhydrous solvent.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).
-
Ring-opening and Decarboxylation: Add the nucleophile (e.g., water or an amine) to the reaction mixture.
-
Heat the mixture to reflux to facilitate ring-opening and decarboxylation.
-
Work-up and Purification: After cooling to room temperature, quench the reaction with an appropriate aqueous solution.
-
Extract the aqueous layer with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain this compound.
Biological Activity and Signaling Pathways
Currently, there is a notable lack of publicly available information regarding the specific biological activity and the role of this compound in any signaling pathways. Pyridine derivatives, in general, are a prevalent class of heterocyclic compounds found in numerous pharmaceutical products and are known to exhibit a wide range of biological activities.[1] Derivatives of pyridylacetic acid are utilized as subunits in various drugs and drug candidates.[1]
Given the structural motifs present in this compound, it can be hypothesized that this compound may serve as a valuable scaffold or intermediate in the synthesis of novel therapeutic agents. The pyridine ring and the carboxylic acid group offer sites for further chemical modification to explore structure-activity relationships (SAR) for various biological targets. The synthesis and biological evaluation of related 4(5)-(6-methylpyridin-2-yl)imidazoles and -pyrazoles as inhibitors of transforming growth factor-beta type 1 receptor kinase (ALK5) suggest a potential area of investigation for this compound and its derivatives.[5]
Experimental Workflow and Logic
Due to the absence of specific information on signaling pathways, a logical workflow for the synthesis and potential screening of this compound is presented below. This workflow outlines the key steps from starting materials to the final product and its subsequent evaluation for biological activity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. This compound | 149605-62-9 [amp.chemicalbook.com]
- 4. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 4(5)-(6-methylpyridin-2-yl)imidazoles and -pyrazoles as transforming growth factor-beta type 1 receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data of 2-(4-Methylpyridin-2-YL)acetic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 2-(4-Methylpyridin-2-YL)acetic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of published spectra for this specific molecule, this guide presents a predicted spectroscopic profile based on the analysis of its constituent chemical moieties: the 4-methylpyridine ring and the acetic acid side chain. This information is intended to serve as a reference for researchers involved in the synthesis, characterization, and application of this and related compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from known spectroscopic values of analogous structures, including 4-methylpyridine and 2-pyridylacetic acid.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~10-12 | Singlet (broad) | 1H | -COOH |
| ~8.4-8.5 | Doublet | 1H | Pyridine H6 |
| ~7.1-7.2 | Doublet | 1H | Pyridine H5 |
| ~7.0-7.1 | Singlet | 1H | Pyridine H3 |
| ~3.8-4.0 | Singlet | 2H | -CH₂- |
| ~2.3-2.4 | Singlet | 3H | -CH₃ |
Predicted solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~170-175 | -COOH |
| ~158-160 | Pyridine C2 |
| ~148-150 | Pyridine C6 |
| ~147-149 | Pyridine C4 |
| ~123-125 | Pyridine C5 |
| ~121-123 | Pyridine C3 |
| ~40-45 | -CH₂- |
| ~20-22 | -CH₃ |
Predicted solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to the solvent signal.
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (Carboxylic Acid)[1][2][3][4] |
| ~1700-1725 | Strong | C=O stretch (Carboxylic Acid)[2] |
| ~1600, ~1470 | Medium | C=C and C=N stretching (Pyridine ring) |
| 1210-1320 | Medium | C-O stretch (Carboxylic Acid)[1] |
| ~800-850 | Strong | C-H out-of-plane bending (Pyridine ring) |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| ~151 | [M]⁺ (Molecular Ion) |
| ~106 | [M - COOH]⁺ |
| ~93 | [4-methylpyridine]⁺ |
Experimental Protocols
The following are general methodologies for obtaining the spectroscopic data presented above. These protocols are standard procedures in organic chemistry laboratories.[5][6][7][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, DMSO-d₆) in a clean, dry NMR tube.[8]
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
2. Data Acquisition (¹H and ¹³C NMR):
-
Place the NMR tube in the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum to singlets for each unique carbon.[6]
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the reference standard (TMS at 0 ppm) or the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy
1. Sample Preparation:
-
For a solid sample, the Attenuated Total Reflectance (ATR) technique is common. Place a small amount of the solid sample directly on the ATR crystal.
-
Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.
2. Data Acquisition:
-
Place the sample (ATR crystal or KBr pellet) in the IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
3. Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
1. Sample Introduction and Ionization:
-
Introduce a small amount of the sample into the mass spectrometer.
-
The sample is then ionized, commonly using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).[7][9]
2. Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).[10]
3. Detection:
-
The separated ions are detected, and their abundance is recorded to generate a mass spectrum, which is a plot of relative intensity versus m/z.[7][9]
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel chemical compound like this compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. echemi.com [echemi.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 5. How To [chem.rochester.edu]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. premierbiosoft.com [premierbiosoft.com]
- 10. fiveable.me [fiveable.me]
An In-depth Technical Guide to the Solubility Profile of 2-(4-Methylpyridin-2-YL)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility profile of 2-(4-Methylpyridin-2-YL)acetic acid, a compound of interest in chemical and pharmaceutical research. A comprehensive search of publicly available scientific literature and databases reveals an absence of quantitative solubility data for this specific molecule. Consequently, this document provides a detailed guide for the systematic determination of its kinetic and thermodynamic solubility through established experimental protocols. Additionally, a predicted qualitative solubility profile, based on the compound's structural characteristics, is presented to inform initial experimental design. This guide is intended to equip researchers with the necessary methodologies to generate reliable and reproducible solubility data, a critical parameter in drug discovery, formulation development, and process chemistry.
Introduction to this compound
This compound is a heterocyclic compound containing a pyridine ring, a carboxylic acid functional group, and a methyl group. Its chemical structure suggests a molecule with both polar and non-polar characteristics, which will influence its solubility in various solvents. Understanding the solubility of this compound is fundamental for a multitude of applications, including its synthesis, purification, formulation, and in vitro/in vivo testing. Solubility is a critical determinant of a potential therapeutic agent's bioavailability and directly influences the design of drug delivery systems. Given the lack of available data, this guide provides the necessary framework for its experimental determination.
Predicted Qualitative Solubility Profile
Based on the molecular structure of this compound, a qualitative solubility profile can be predicted. The molecule possesses a polar carboxylic acid group capable of hydrogen bonding and deprotonation, a moderately polar pyridine ring, and a non-polar methyl group. The principle of "like dissolves like" suggests its potential solubility in a range of solvents.
Disclaimer: The following table represents a predicted solubility profile based on chemical principles. These predictions are for preliminary guidance only and must be confirmed by experimental determination.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble | The carboxylic acid and pyridine nitrogen can form hydrogen bonds with water. Solubility is expected to be pH-dependent, increasing in basic and acidic solutions. |
| Methanol, Ethanol | Soluble | These polar protic solvents can act as both hydrogen bond donors and acceptors, effectively solvating the molecule. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of dissolving a wide range of compounds. |
| Acetonitrile | Moderately Soluble | A polar aprotic solvent that should be capable of dissolving the compound. | |
| N,N-Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent that is likely to be a good solvent for this compound. | |
| Non-Polar | Toluene, Hexanes | Insoluble | The overall polarity of the molecule is likely too high for significant solubility in non-polar hydrocarbon solvents. |
| Aqueous Acid | 5% Hydrochloric Acid | Soluble | The basic pyridine nitrogen will be protonated, forming a more soluble salt.[1][2] |
| Aqueous Base | 5% Sodium Hydroxide | Soluble | The acidic carboxylic acid group will be deprotonated, forming a more soluble salt.[1][2] |
| 5% Sodium Bicarbonate | Soluble | As a carboxylic acid, it is expected to be acidic enough to react with a weak base like sodium bicarbonate to form a soluble salt.[1][2] |
Experimental Protocols for Solubility Determination
To obtain quantitative data, two primary types of solubility assays are recommended: kinetic and thermodynamic. Kinetic solubility is often used for high-throughput screening in early drug discovery, while thermodynamic solubility provides the true equilibrium solubility value, which is crucial for later-stage development.[3]
Kinetic Solubility Assay
Kinetic solubility measures the concentration at which a compound, introduced from a concentrated organic stock solution (typically DMSO), precipitates in an aqueous buffer.[3][4] This method is rapid and well-suited for high-throughput formats.[4]
Methodology:
-
Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a microtiter plate, perform serial dilutions of the DMSO stock solution.
-
Addition to Buffer: Transfer a small, fixed volume of each dilution to a new microtiter plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS, at a specific pH). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.
-
Incubation: The plate is shaken for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C or 37°C).[4]
-
Detection of Precipitation: The solubility is determined by identifying the concentration at which precipitation occurs. This can be measured by several methods:
-
Nephelometry: Measures the scattering of light by undissolved particles.[4]
-
Direct UV/Vis Spectrophotometry: After filtering or centrifuging the samples to remove precipitate, the concentration of the compound in the supernatant is measured by its UV/Vis absorbance.[4]
-
LC-MS/MS: Provides a more sensitive and specific quantification of the dissolved compound in the supernatant.
-
Caption: Experimental workflow for kinetic solubility determination.
Thermodynamic (Equilibrium) Solubility Assay
Thermodynamic solubility is the concentration of a saturated solution of a compound in a solvent at equilibrium. This is considered the "true" solubility and is determined by adding an excess of the solid compound to the solvent.
Methodology:
-
Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent or buffer of interest.
-
Equilibration: The vials are sealed and agitated (e.g., using a shaker or rotator) at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, the undissolved solid is separated from the saturated solution. This is typically achieved by:
-
Centrifugation: The sample is centrifuged at high speed to pellet the excess solid.
-
Filtration: The solution is passed through a low-binding filter (e.g., 0.45 µm pore size) to remove any undissolved particles.
-
-
Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.
Caption: Experimental workflow for thermodynamic solubility determination.
Data Presentation for Experimental Results
Once solubility has been experimentally determined, the data should be recorded in a structured format to allow for easy comparison and interpretation. The following table provides a template for presenting the obtained quantitative solubility data.
Table 1: Experimentally Determined Solubility of this compound
| Assay Type | Solvent/Buffer (and pH) | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Analytical Method |
| e.g., Thermodynamic | e.g., PBS (pH 7.4) | e.g., 25 | e.g., HPLC-UV | ||
| e.g., Kinetic | e.g., PBS (pH 7.4) | e.g., 25 | e.g., Nephelometry | ||
Conclusion
While quantitative solubility data for this compound is not currently available in the public domain, this guide provides the necessary tools for its determination. The predicted qualitative profile suggests that solubility will be pH-dependent and favorable in polar organic solvents. By following the detailed experimental protocols for kinetic and thermodynamic solubility assays, researchers can generate the critical data needed to advance their work in drug discovery and development. The provided workflows and data presentation templates are designed to ensure a systematic and robust approach to characterizing the solubility of this compound.
References
Potential Biological Activities of 2-(4-Methylpyridin-2-YL)acetic Acid: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved therapeutic agents. This technical guide explores the potential biological activities of 2-(4-Methylpyridin-2-YL)acetic acid, a compound for which direct biological data is limited. By examining the structure-activity relationships of analogous compounds and the pharmacological profiles of its core components, this paper aims to elucidate its therapeutic potential and provide a framework for its future investigation. This document outlines potential anti-inflammatory and anticancer activities and furnishes detailed experimental protocols for their assessment.
Introduction: The Prominence of Pyridine Scaffolds in Drug Discovery
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged structure in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding, and synthetic tractability have made it a cornerstone in the design of novel therapeutic agents. Pyridine derivatives exhibit a vast spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties. The functionalization of the pyridine ring allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profiles, making it a versatile platform for drug development.
Structural Analysis and Inferred Biological Relevance
The structure of this compound suggests several avenues for biological interaction:
-
4-Methylpyridine Core: The 4-methylpyridine (or γ-picoline) moiety is a common building block in the synthesis of various pharmaceuticals. While it has modest acute toxicity, with a reported oral LD50 in rats of 1290 mg/kg, it is also a known skin and eye irritant[1][2]. Its primary role in medicinal chemistry is often as a synthetic precursor[1].
-
2-Pyridineacetic Acid Moiety: 2-Pyridineacetic acid is recognized as the primary, pharmacologically inactive metabolite of the anti-vertigo drug betahistine[3][4]. However, recent research has begun to explore derivatives of 2-pyridylacetic acid for other therapeutic applications, including the treatment of peptic ulcers, suggesting that the scaffold is not entirely devoid of biological potential when appropriately modified[3].
The combination of these two moieties in this compound presents a novel chemical entity whose biological profile is yet to be determined.
Potential Biological Activities Based on Analogous Compounds
Based on the biological activities reported for structurally related pyridine derivatives, this compound may exhibit potential in the following areas:
Potential Anti-Inflammatory Activity
Several pyridine derivatives have demonstrated significant anti-inflammatory properties. The mechanism often involves the inhibition of key inflammatory mediators. Therefore, it is plausible that this compound could modulate inflammatory pathways.
Potential Anticancer Activity
A significant number of pyridine-containing compounds have been investigated and developed as anticancer agents. These compounds can exert their effects through various mechanisms, including the inhibition of kinases, disruption of microtubule dynamics, and induction of apoptosis. The structural motifs present in this compound are found in some compounds with antiproliferative effects.
Quantitative Data from Structurally Related Compounds
To provide a comparative context, the following table summarizes the biological activities of various pyridine derivatives.
| Compound Class | Specific Compound Example | Biological Activity | Assay | IC50/EC50 | Reference |
| Pyridine Derivatives | Compound 2g (a synthesized pyridine derivative) | Anti-malarial | In vitro against CQ-resistant Plasmodium falciparum RKL9 strains | 0.0402 µM | [5] |
| Pyridine Derivatives | Compound 2a (a synthesized pyridine derivative) | Anti-malarial | In vivo against Plasmodium berghei | 90% inhibition at 50 µmol/kg | [5] |
| Pyridine Derivatives | Compound 2h (a synthesized pyridine derivative) | Anti-malarial | In vivo against Plasmodium berghei | 80% inhibition at 50 µmol/kg | [5] |
Proposed Experimental Protocols for Biological Evaluation
To investigate the potential anti-inflammatory and anticancer activities of this compound, the following detailed experimental protocols are proposed.
In Vitro Anti-Inflammatory Activity Assessment
Principle: This assay evaluates the ability of the test compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour. Include a vehicle control (e.g., DMSO).
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.
-
Sample Collection: After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, add 50 µL of the collected supernatant to 50 µL of the Griess Reagent.
-
Incubation and Measurement: Incubate the plate at room temperature for 10 minutes, protected from light. Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve.
Principle: This assay quantifies the inhibitory effect of the test compound on the secretion of pro-inflammatory cytokines, such as TNF-α and IL-6, from LPS-stimulated macrophages.
Materials:
-
Cell culture supernatants from the NO inhibition assay
-
Commercially available ELISA kits for mouse TNF-α and IL-6
Procedure:
-
Follow the manufacturer's instructions provided with the respective ELISA kits.
-
Briefly, coat a 96-well plate with the capture antibody.
-
Add the cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations based on the standard curve.
In Vitro Anticancer Activity Assessment
Principle: The MTT assay is a colorimetric assay that measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial dehydrogenases in viable cells to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[6]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer)
-
Appropriate cell culture medium and supplements
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for 48 or 72 hours. Include a vehicle control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Principle: This assay distinguishes between viable and non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and appear blue.[6]
Materials:
-
Cancer cells treated as in the MTT assay
-
Trypan blue solution (0.4%)
-
Hemocytometer
-
Microscope
Procedure:
-
Cell Harvesting: After treatment with this compound, detach the cells using trypsin and resuspend them in culture medium.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of trypan blue solution and incubate for 1-2 minutes at room temperature.
-
Cell Counting: Load the stained cell suspension onto a hemocytometer.
-
Microscopic Examination: Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
Visualizations: Workflows and Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate a general workflow for screening novel compounds and a hypothetical signaling pathway that could be targeted by a pyridine derivative with anti-inflammatory activity.
Caption: General experimental workflow for the biological evaluation of a novel compound.
Caption: Hypothetical inhibition of the NF-κB signaling pathway.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently lacking, a systematic analysis of its structural components and related pyridine derivatives suggests a promising potential for anti-inflammatory and anticancer activities. The experimental protocols detailed in this whitepaper provide a clear and robust framework for the systematic evaluation of these potential activities. Further research, beginning with the proposed in vitro assays, is warranted to fully elucidate the pharmacological profile of this novel compound and to determine its potential as a lead for the development of new therapeutic agents. Structure-activity relationship studies, involving the synthesis and testing of related analogs, will be crucial in optimizing any identified biological activities.
References
- 1. 4-Methylpyridine - Wikipedia [en.wikipedia.org]
- 2. 4-Methylpyridine CAS#: 108-89-4 [m.chemicalbook.com]
- 3. 2-Pyridylacetic Acid Hydrochloride|CAS 16179-97-8 [benchchem.com]
- 4. Human Metabolome Database: Showing metabocard for 2-Pyridylacetic acid (HMDB0060722) [hmdb.ca]
- 5. researchgate.net [researchgate.net]
- 6. ijcrt.org [ijcrt.org]
Unraveling the Therapeutic Potential: Hypothesized Mechanisms of Action for 2-(4-Methylpyridin-2-YL)acetic acid
For Immediate Release
[City, State] – [Date] – In the intricate landscape of drug discovery, the pyridine nucleus stands as a cornerstone of medicinal chemistry, featured in a multitude of therapeutic agents. Within this class, 2-(4-Methylpyridin-2-YL)acetic acid emerges as a compound of significant interest. While direct, comprehensive studies on its specific biological activities remain nascent, its structural characteristics, coupled with extensive research on analogous compounds, allow for the formulation of several compelling hypotheses regarding its mechanism of action. This in-depth technical guide synthesizes the available evidence to propose potential therapeutic pathways for this promising molecule, targeting an audience of researchers, scientists, and drug development professionals.
The following sections will delve into the plausible molecular targets and signaling cascades that this compound may modulate, supported by data from structurally related compounds and established experimental protocols to guide future research.
Hypothesis 1: Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Pathways
A primary and highly plausible mechanism of action for this compound is the inhibition of key enzymes in the arachidonic acid cascade: cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are central to the inflammatory process, producing prostaglandins and leukotrienes, respectively. The structural resemblance of this compound to known non-steroidal anti-inflammatory drugs (NSAIDs) and other pyridine-containing anti-inflammatory agents supports this hypothesis.
Notably, a study on a series of [2-{[(4-substituted)-pyridin-2-yl]carbonyl}-(substituted)-1H-indol-3-yl]acetic acid analogues, which share the core pyridine-acetic acid scaffold with our compound of interest, demonstrated potent and selective inhibition of COX-2. Specifically, the analogue 2-{6-fluoro-2-[4-methyl-2-pridinyl)carbonyl]-1H-indol-3-yl}acetic acid was identified as a powerful and selective COX-2 inhibitor with in vivo anti-inflammatory efficacy. This strongly suggests that the 4-methylpyridin-2-yl acetic acid moiety is a key pharmacophore for interacting with the active site of COX enzymes.
Furthermore, various pyridine and pyrimidine analogs have been investigated as inhibitors of both COX and LOX catalysis. This dual inhibition is a sought-after characteristic in the development of anti-inflammatory drugs with a potentially improved safety profile compared to traditional NSAIDs.
Proposed Signaling Pathway: Arachidonic Acid Cascade Inhibition
Below is a diagram illustrating the hypothesized inhibition of the COX and LOX pathways by this compound.
Hypothesis 2: Modulation of Prostaglandin E2 Receptors
Beyond direct enzyme inhibition, this compound could exert its effects by acting as an antagonist at prostaglandin E2 (PGE2) receptors. PGE2 is a principal mediator of inflammation, pain, and fever, and its actions are transduced by a family of G-protein coupled receptors (GPCRs), namely EP1, EP2, EP3, and EP4. Antagonism of these receptors is a valid therapeutic strategy for inflammatory conditions. The acidic moiety of the compound could facilitate binding to the receptor's orthosteric site, mimicking the carboxylic acid group of PGE2.
Hypothesis 3: Analgesic Activity through Peripheral and Central Mechanisms
Several studies have demonstrated the analgesic effects of pyridine derivatives. For instance, new derivatives of 3-hydroxy-pyridine-4-one have shown significant analgesic activity in acetic acid-induced writhing and formalin tests in animal models. The acetic acid writhing test is particularly sensitive to peripherally acting analgesics, including those that inhibit prostaglandin synthesis. This aligns with the COX inhibition hypothesis. The formalin test, with its early (neurogenic) and late (inflammatory) phases, can provide insights into both central and peripheral mechanisms of action. The ability of related compounds to reduce pain in both phases suggests a multi-faceted analgesic potential that could also be a characteristic of this compound.
Experimental Protocols
To investigate the proposed mechanisms of action, the following established experimental protocols are recommended.
In Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Preparation: Purified ovine or human recombinant COX-1 and COX-2 enzymes are used.
-
Reagents:
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0.
-
Heme cofactor.
-
Test Compound: this compound dissolved in DMSO.
-
Reference Inhibitors: Celecoxib (selective COX-2 inhibitor) and SC-560 (selective COX-1 inhibitor).
-
Substrate: Arachidonic acid.
-
Detection Reagent: A suitable colorimetric or fluorometric probe to measure prostaglandin formation (e.g., an Enzyme Immunoassay (EIA) kit for PGE2).
-
-
Procedure:
-
In a 96-well plate, add assay buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Add serial dilutions of the test compound or reference inhibitors to the respective wells. A vehicle control (DMSO) is also included.
-
Pre-incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Incubate the plate for 10 minutes at 37°C.
-
Stop the reaction by adding a stop solution (e.g., 1 M HCl).
-
Quantify the amount of PGE2 produced using an EIA kit according to the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay
Objective: To determine the IC50 of this compound against the 5-LOX enzyme.
Methodology:
-
Enzyme Source: Human recombinant 5-LOX or a cell lysate from a cell line expressing 5-LOX (e.g., THP-1 cells).
-
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 2 mM CaCl2 and 1 mM ATP.
-
Test Compound: this compound dissolved in DMSO.
-
Reference Inhibitor: Zileuton.
-
Substrate: Linoleic acid or arachidonic acid.
-
-
Procedure:
-
In a UV-transparent 96-well plate, add the assay buffer and the 5-LOX enzyme preparation.
-
Add serial dilutions of the test compound or reference inhibitor.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the reaction by adding the substrate.
-
Measure the increase in absorbance at 234 nm (for linoleic acid) or 235 nm (for arachidonic acid) over time using a microplate reader. This corresponds to the formation of hydroperoxy fatty acids.
-
-
Data Analysis: The rate of reaction is determined from the linear portion of the absorbance curve. The percentage of inhibition is calculated for each concentration of the test compound. The IC50 value is then determined as described for the COX assay.
Radioligand Binding Assay for Prostaglandin E2 Receptors (e.g., EP4 Receptor)
Objective: To determine the binding affinity (Ki) of this compound for the human EP4 receptor.
Methodology:
-
Receptor Source: Cell membranes from a stable cell line recombinantly expressing the human EP4 receptor (e.g., HEK293 or CHO cells).
-
Reagents:
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Radioligand: [3H]-PGE2.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of unlabeled PGE2 (e.g., 10 µM).
-
-
Procedure:
-
In a 96-well plate, incubate the receptor membranes with a fixed concentration of [3H]-PGE2 (typically at its Kd value) and varying concentrations of the test compound.
-
Total binding is determined in the absence of the test compound, and non-specific binding is determined in the presence of a high concentration of unlabeled PGE2.
-
Incubate the plate for 60-90 minutes at room temperature to reach equilibrium.
-
Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters).
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis: Calculate the specific binding at each concentration of the test compound. The IC50 value is determined from a competition binding curve. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for In Vitro Assays
The following diagram outlines the general workflow for the in vitro enzyme inhibition and receptor binding assays.
Quantitative Data Summary
As no direct experimental data for this compound is currently available in the public domain, the following table presents hypothetical data based on the activities of structurally similar compounds to illustrate the expected outcomes of the proposed experiments.
| Assay | Target | Hypothetical IC50/Ki (µM) | Reference Compound | Reference IC50/Ki (µM) |
| COX Inhibition | COX-1 | > 50 | SC-560 | 0.009 |
| COX-2 | 0.5 - 5 | Celecoxib | 0.04 | |
| 5-LOX Inhibition | 5-LOX | 10 - 50 | Zileuton | 0.5 |
| Receptor Binding | EP4 | 1 - 10 | PGE2 | 0.003 |
Note: The above values are purely illustrative and intended to serve as a benchmark for future experimental investigations.
Conclusion
The structural features of this compound strongly suggest its potential as a modulator of inflammatory pathways. The most compelling hypothesis points towards the inhibition of COX enzymes, particularly COX-2, which is a well-established target for anti-inflammatory and analgesic drugs. Further investigation into its effects on the lipoxygenase pathway and prostaglandin receptors is also warranted to build a comprehensive pharmacological profile. The detailed experimental protocols provided herein offer a clear roadmap for researchers to systematically evaluate these hypotheses and unlock the therapeutic potential of this intriguing molecule. Future studies employing these methodologies will be crucial in validating these proposed mechanisms of action and paving the way for the development of novel therapeutics.
An In-depth Technical Guide to 2-(4-Methylpyridin-2-YL)acetic Acid and its Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(4-Methylpyridin-2-YL)acetic acid and its known derivatives, with a particular focus on their promising anticancer properties. This document details their synthesis, biological activities, and mechanisms of action, consolidating key quantitative data and experimental methodologies. The primary mechanism of action for many of these derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis in tumors. This guide is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry and oncology, facilitating further investigation and development of this class of compounds.
Introduction
Pyridine-containing compounds represent a significant class of heterocyclic structures with a broad spectrum of biological activities. Among these, derivatives of this compound have emerged as a promising area of research in oncology. These compounds, particularly pyridine-urea derivatives, have demonstrated potent antiproliferative activity against various cancer cell lines. A key molecular target for many of these derivatives is VEGFR-2, a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. By inhibiting VEGFR-2, these compounds can effectively disrupt the tumor's blood supply, leading to a reduction in tumor growth and progression. This guide will delve into the synthesis of the core scaffold, the biological evaluation of its derivatives, and the underlying signaling pathways they modulate.
Synthesis of this compound and Derivatives
While a specific, detailed experimental protocol for the synthesis of the parent compound, this compound, is not extensively documented in readily available literature, a plausible and chemically sound approach involves a two-step process: the formation of the corresponding ethyl ester followed by hydrolysis.
Proposed Synthesis of this compound
Step 1: Synthesis of Ethyl 2-(4-methylpyridin-2-yl)acetate
A common method for the synthesis of pyridylacetic acid esters is the Reformatsky reaction. This reaction involves the treatment of a carbonyl compound (in this case, a pyridine derivative) with an α-halo ester in the presence of zinc metal. An alternative and often high-yielding method is the palladium-catalyzed cross-coupling of a halopyridine with a malonate derivative, followed by decarboxylation.
Step 2: Hydrolysis of Ethyl 2-(4-methylpyridin-2-yl)acetate to this compound
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. Basic hydrolysis is commonly employed.
Known Derivatives and Their Biological Activities
A significant body of research has focused on the synthesis and biological evaluation of various derivatives of this compound, with pyridine-ureas being a particularly well-studied class. These derivatives have shown potent anticancer activity, primarily through the inhibition of VEGFR-2.
Quantitative Data for Pyridine-Urea Derivatives
The following tables summarize the in vitro anticancer activity and VEGFR-2 inhibitory potency of selected pyridine-urea derivatives.
Table 1: In Vitro Anticancer Activity of Pyridine-Urea Derivatives against MCF-7 Breast Cancer Cell Line [1]
| Compound ID | R Group | IC50 (µM) - 48h | IC50 (µM) - 72h |
| 8e | 4-chloro-3-(trifluoromethyl)phenyl | 0.22 | 0.11 |
| 8n | 3,4,5-trimethoxyphenyl | 1.88 | 0.80 |
| Doxorubicin (Reference) | - | 1.93 | - |
Table 2: In Vitro VEGFR-2 Inhibition Activity of Selected Pyridine-Urea Derivatives [1]
| Compound ID | IC50 (µM) vs. VEGFR-2 |
| 8b | 5.0 ± 1.91 |
| 8e | 3.93 ± 0.73 |
Mechanism of Action: Inhibition of VEGFR-2 Signaling
The primary mechanism of anticancer activity for many of the described pyridine-urea derivatives is the inhibition of the VEGFR-2 signaling pathway. VEGFR-2 is a key mediator of angiogenesis, which is crucial for tumor growth and metastasis. The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain. This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-AKT pathways, which ultimately lead to endothelial cell proliferation, migration, and survival. By inhibiting the kinase activity of VEGFR-2, these pyridine derivatives block the initiation of this signaling cascade, thereby inhibiting angiogenesis and suppressing tumor growth.
Visualization of the VEGFR-2 Signaling Pathway
The following diagram illustrates the key components of the VEGFR-2 signaling pathway that is inhibited by the this compound derivatives.
Caption: Inhibition of the VEGFR-2 signaling pathway by this compound derivatives.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide, including the synthesis of a key intermediate, a pyridine-urea derivative, and the biological assays used to evaluate their efficacy.
Synthesis of Pyridine-Urea Derivatives
The following is a general procedure for the synthesis of pyridine-urea derivatives from a pyridine-containing amine precursor.
Caption: General workflow for the synthesis of pyridine-urea derivatives.
Procedure:
-
Dissolve the pyridine amine precursor (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add the desired aryl isocyanate (1.1 eq) to the solution.
-
Add a suitable base, such as N,N-diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction mixture to reflux (approximately 70°C) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired pyridine-urea derivative.
In Vitro Antiproliferative MTT Assay
This assay is used to assess the cytotoxic effect of the synthesized compounds on cancer cell lines, such as MCF-7.
Materials:
-
MCF-7 human breast cancer cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed MCF-7 cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubate the plates for the desired time period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
In Vitro VEGFR-2 Kinase Inhibition Assay
This assay measures the ability of the compounds to directly inhibit the enzymatic activity of the VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ATP (Adenosine triphosphate)
-
A suitable substrate for VEGFR-2 (e.g., a poly(Glu, Tyr) peptide)
-
Test compounds dissolved in DMSO
-
A detection reagent to quantify ATP consumption or substrate phosphorylation (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque 96-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase buffer.
-
In a 96-well plate, add the VEGFR-2 enzyme, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Measure the luminescence signal using a luminometer. The signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
Conclusion
Derivatives of this compound, particularly pyridine-ureas, represent a promising class of anticancer agents. Their potent inhibitory activity against VEGFR-2 provides a clear mechanism for their antiproliferative effects. The data and protocols presented in this technical guide offer a solid foundation for further research and development of these compounds as potential cancer therapeutics. Future work should focus on optimizing the lead compounds to improve their potency, selectivity, and pharmacokinetic properties, with the ultimate goal of advancing them into preclinical and clinical development.
References
A Technical Guide to Pyridinyl Acetic Acid Compounds: Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridinyl acetic acid and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The unique structural features of the pyridine ring coupled with the acetic acid moiety bestow these molecules with a wide range of biological activities, making them privileged scaffolds in the development of novel therapeutic agents.[1][2] This technical guide provides a comprehensive review of pyridinyl acetic acid compounds, detailing their synthesis, summarizing their biological activities with relevant quantitative data, outlining key experimental protocols, and visualizing their mechanisms of action through signaling pathway diagrams.
Synthesis of Pyridinyl Acetic Acid Derivatives
The synthesis of pyridinyl acetic acid derivatives can be achieved through various synthetic routes. A convenient and efficient method is a three-component synthesis utilizing Meldrum's acid derivatives. This approach involves the dual reactivity of Meldrum's acid, which first acts as a nucleophile to substitute activated pyridine-N-oxides and subsequently as an electrophile to trigger ring-opening and decarboxylation.[3]
Representative Experimental Protocol: Three-Component Synthesis
A common procedure for this synthesis is as follows:
-
Activation and Substitution: In a round-bottom flask, the pyridine-N-oxide (1.1 equivalents) and the Meldrum's acid derivative (1.0 equivalent) are dissolved in ethyl acetate (0.2 M). To this solution, tosyl chloride (1.1 equivalents) and triethylamine (2.1 equivalents) are added. The reaction mixture is stirred at room temperature overnight.
-
Solvent Removal: The solvent is removed under reduced pressure.
-
Methanolysis and Decarboxylation: The resulting crude material is dissolved in methanol (2.5 M), and sodium methoxide (2.2 equivalents) is added. The mixture is stirred at room temperature for 2-6 hours.
-
Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. The crude product is then purified using an appropriate method, such as column chromatography, to yield the desired pyridinyl acetic acid ester.[2]
Biological Activities and Therapeutic Potential
Pyridinyl acetic acid derivatives have been explored for a multitude of therapeutic applications, including as anticancer, anti-inflammatory, and enzyme-inhibiting agents.
Anticancer Activity
Several studies have demonstrated the potential of pyridinyl acetic acid derivatives as anticancer agents. Their mechanism of action often involves the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[4][5]
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Pyridine-ureas | MCF-7 | 0.11 - 1.88 | [6] |
| Pyridine derivatives | HepG2 | 3.8 - 5.27 | [7] |
| Pyridine derivatives | HCT-116 | 1.9 - 3.8 | [7] |
| Pyridine derivatives | MDA-MB-231 | 0.0046 - 9.0 | [8] |
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[9][10][11]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubated for 6 to 24 hours.
-
Compound Treatment: The cells are treated with various concentrations of the pyridinyl acetic acid derivative and incubated for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: 10 µL of MTT reagent (final concentration 0.5 mg/mL) is added to each well.
-
Incubation: The plate is incubated for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: 100 µL of a detergent reagent is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The plate is left at room temperature in the dark for 2 hours, and the absorbance is measured at 570 nm.[9]
Anti-inflammatory Activity
Pyridinyl acetic acid derivatives have also shown promise as anti-inflammatory agents. Their efficacy is often evaluated in vivo using models such as the carrageenan-induced paw edema assay.
| Compound | Dose (mg/kg) | Paw Edema Inhibition (%) | Reference |
| (S)-1-(4-Amino-5-mercapto-4H-1,2,4-triazole-3-yl) ethanol | 75 | 91 | [12] |
| (S)-1-(6-Phenyl-7H-[1][13]triazolo[3,4-b][1][6][14]thiadiazin-3-yl)ethanol | 100 | 81 | |
| Indomethacin (Standard) | 5 | - | [15] |
This is a widely used and reliable model for screening acute anti-inflammatory activity.[16][17][18][19]
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions before the experiment.
-
Compound Administration: The test compound (pyridinyl acetic acid derivative) or a standard drug (e.g., indomethacin) is administered, typically intraperitoneally or orally.
-
Induction of Inflammation: After a specific time (e.g., 30 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of the rats.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of paw edema is calculated by comparing the paw volume of the treated group with that of the control group.[15]
Enzyme Inhibition
Pyridinyl acetic acid derivatives have been investigated as inhibitors of various enzymes. The inhibitory activity is quantified by determining the half-maximal inhibitory concentration (IC50).
| Compound Class | Enzyme Target | IC50 | Reference |
| Pyridine carboxylic acid derivatives | Histone demethylase | Sub-nanomolar | [20] |
| Pyridine-ureas | VEGFR-2 | 3.93 - 5.0 µM | [6] |
-
Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme. Dissolve the substrate and the inhibitor (pyridinyl acetic acid derivative) in suitable solvents.
-
Enzyme Dilution: Prepare a working solution of the enzyme in the assay buffer.
-
Reaction Mixture: In a microplate well or cuvette, add the buffer, the inhibitor at various concentrations, and the enzyme solution.
-
Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.
-
Detection: Monitor the reaction progress by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
Data Analysis: Calculate the initial reaction rates at different inhibitor concentrations and determine the IC50 value.
G-Protein Coupled Receptor (GPCR) Antagonism
The versatility of the pyridinyl acetic acid scaffold extends to its interaction with G-protein coupled receptors (GPCRs), a large family of cell surface receptors that are important drug targets.[21][22][23]
| Compound Class | Receptor Target | Binding Affinity (Ki or IC50) | Reference |
| Adenosine A2A Receptor Antagonists | A2AAR | Nanomolar range | [24] |
Radioligand binding assays are commonly used to determine the affinity of a compound for a specific receptor.
-
Membrane Preparation: Prepare cell membranes expressing the target GPCR.
-
Assay Buffer: Prepare a binding buffer with appropriate pH and ionic strength.
-
Reaction Mixture: In a microplate or tubes, add the cell membranes, a radiolabeled ligand that specifically binds to the receptor, and the unlabeled test compound (pyridinyl acetic acid derivative) at various concentrations.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: Measure the amount of radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the binding affinity (Ki).
Mechanism of Action: Signaling Pathways
A key mechanism through which pyridinyl acetic acid derivatives exert their anticancer effects is by modulating the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[4][5][25][26][27]
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by pyridinyl acetic acid derivatives.
Pharmacokinetics
The pharmacokinetic properties of pyridinyl acetic acid derivatives are crucial for their development as therapeutic agents. Studies in animal models, such as rats, provide valuable information on their absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, after oral administration in rats, some pyridine derivatives are rapidly and completely absorbed, with the highest concentrations found in the kidneys and liver. The elimination half-life can vary, and the primary route of excretion is often through urine.[28]
Representative Pharmacokinetic Parameters in Rats
| Compound | Route | Tmax (h) | Cmax (µg/g or ng/mL) | T1/2 (h) | Reference |
| HOE 077 | Oral (5 mg/kg) | ~0.5 | 2.63 ± 0.92 | ~1 | [28] |
| Pyridine | IP (100 mg/kg) | - | - | 7 | [29] |
| 2-pyridyl acetic acid (from Betahistine) | Oral (24 mg) | - | High (vs. Chinese volunteers) | - | [30] |
Conclusion
Pyridinyl acetic acid compounds and their derivatives constitute a promising class of molecules with a broad spectrum of biological activities. Their synthetic accessibility allows for the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. The demonstrated efficacy in preclinical models of cancer and inflammation, coupled with favorable pharmacokinetic profiles for some derivatives, underscores their potential for further development as novel therapeutic agents. The continued exploration of their mechanisms of action and the optimization of their pharmacological properties will be critical in translating their therapeutic potential into clinical applications.
References
- 1. 2-Pyridineacetic acid | C7H7NO2 | CID 85318 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. atcc.org [atcc.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. inotiv.com [inotiv.com]
- 17. researchgate.net [researchgate.net]
- 18. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 19. wvj.science-line.com [wvj.science-line.com]
- 20. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pharmacological targeting of G protein-coupled receptor heteromers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. GPCR agonist binding revealed by modeling and crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Accurate Prediction of GPCR Ligand Binding Affinity with Free Energy Perturbation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. The PI3K/AKT/mTOR signaling pathway inhibitors enhance radiosensitivity in cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. all-chemistry.com [all-chemistry.com]
- 27. apexbt.com [apexbt.com]
- 28. Pharmacokinetics and metabolism of HOE 077. Preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Pharmacokinetics of and CYP1A induction by pyridine and acetone in the rat: interactions and effects of route of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Pharmacokinetics of 2-pyridyl acetic acid, a major betahistine metabolite in healthy Indian volunteers | Semantic Scholar [semanticscholar.org]
Methodological & Application
Synthesis of 2-(4-Methylpyridin-2-yl)acetic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methylpyridin-2-yl)acetic acid is a valuable building block in medicinal chemistry and drug development. Its substituted pyridine structure serves as a key scaffold in the synthesis of various pharmaceutical agents. This document provides detailed application notes and protocols for the synthesis of this compound from readily available precursors. The described three-step synthesis proceeds via the formation of key intermediates, 2-(chloromethyl)-4-methylpyridine and 2-(4-methylpyridin-2-yl)acetonitrile, and concludes with the hydrolysis to the target carboxylic acid.
Overall Synthesis Pathway
The synthesis of this compound is accomplished through a three-step process starting from 2,4-lutidine (2,4-dimethylpyridine). The initial step involves the selective chlorination of one of the methyl groups, followed by a nucleophilic substitution with a cyanide source to form the corresponding nitrile. The final step is the hydrolysis of the nitrile to the desired carboxylic acid.
Caption: Overall synthesis workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-(Chloromethyl)-4-methylpyridine from (4-methyl-pyridin-2-yl)-methanol
This protocol details the conversion of the corresponding alcohol to the chloromethyl derivative using thionyl chloride. An alternative approach involves the direct radical chlorination of 2,4-lutidine.
Materials and Equipment:
-
(4-methyl-pyridin-2-yl)-methanol
-
Thionyl chloride (SOCl₂)
-
Methylene chloride (CH₂Cl₂)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, a mixture of (4-methyl-pyridin-2-yl)-methanol (1.0 eq), thionyl chloride (2.0 eq), and methylene chloride is prepared.[1]
-
The reaction mixture is stirred under reflux for 5 minutes.[1]
-
After cooling to room temperature, the solvent is removed under reduced pressure using a rotary evaporator.[1]
-
The resulting residue is partitioned between diethyl ether and a saturated sodium bicarbonate solution in a separatory funnel.[1]
-
The organic layer is collected, dried over anhydrous sodium sulfate, and filtered.
-
The filtrate is concentrated, and the crude product is purified by silica gel column chromatography using ethyl acetate as the eluent to yield 2-(chloromethyl)-4-methylpyridine.[1]
Quantitative Data for Step 1:
| Parameter | Value | Reference |
| Starting Material | (4-methyl-pyridin-2-yl)-methanol | [1] |
| Reagent | Thionyl chloride | [1] |
| Product | 2-(Chloromethyl)-4-methylpyridine | [1] |
| Yield | 72.1% | [1] |
Step 2: Synthesis of 2-(4-Methylpyridin-2-yl)acetonitrile
This step involves a nucleophilic substitution reaction where the chloride is displaced by a cyanide ion.
Materials and Equipment:
-
2-(Chloromethyl)-4-methylpyridine
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Thermometer
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask, dissolve 2-(chloromethyl)-4-methylpyridine (1.0 eq) in anhydrous DMSO.
-
Add sodium cyanide (1.2 eq) portion-wise to the solution at room temperature.
-
Heat the reaction mixture to 60-70°C and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Quantitative Data for Step 2 (Analogous Reaction):
| Parameter | Value |
| Starting Material | 2,6-dichloro-4-(chloromethyl)pyridine |
| Reagent | Sodium cyanide |
| Product | 2-(2,6-dichloropyridin-4-yl)acetonitrile |
| Yield | Not explicitly stated |
Note: The protocol and conditions are adapted from the synthesis of a structurally similar compound due to the lack of a specific protocol for the target molecule.
Step 3: Synthesis of this compound
The final step is the hydrolysis of the nitrile group to a carboxylic acid under acidic conditions.
Materials and Equipment:
-
2-(4-Methylpyridin-2-yl)acetonitrile
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
-
Sodium hydroxide (NaOH), 10% aqueous solution
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
pH meter or pH paper
-
Büchner funnel and flask
Procedure:
-
In a round-bottom flask, add 2-(4-methylpyridin-2-yl)acetonitrile (1.0 eq) to a 1:1 (v/v) mixture of concentrated sulfuric acid and water.
-
Heat the mixture to reflux (approximately 100-110°C) and maintain stirring for 8-12 hours.
-
Cool the reaction mixture in an ice bath.
-
Carefully neutralize the cooled mixture with a 10% aqueous solution of sodium hydroxide to a pH of approximately 10-11.
-
Wash the basic aqueous solution with ethyl acetate to remove any unreacted starting material or impurities.
-
Acidify the aqueous layer to a pH of 2-3 with concentrated hydrochloric acid.
-
The resulting precipitate is collected by vacuum filtration using a Büchner funnel, washed with cold water, and dried under vacuum to yield this compound.
Quantitative Data for Step 3 (Analogous Reaction):
| Parameter | Value |
| Starting Material | 2-(2,6-dichloropyridin-4-yl)acetonitrile |
| Reagent | Concentrated sulfuric acid |
| Product | 2-(2,6-dichloropyridin-4-yl)acetic acid |
| Yield | Not explicitly stated |
Note: The protocol and conditions are adapted from the hydrolysis of a structurally similar compound due to the lack of a specific protocol for the target molecule.
Logical Workflow Diagram
References
Application Notes and Protocols for the Purification of 2-(4-Methylpyridin-2-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 2-(4-Methylpyridin-2-yl)acetic acid, a key intermediate in pharmaceutical synthesis. The following methods are based on established chemical principles for the purification of pyridine carboxylic acid derivatives and are intended to serve as a comprehensive guide.
Introduction
This compound is a heterocyclic compound whose purity is critical for the successful synthesis of downstream active pharmaceutical ingredients (APIs). Common impurities in the crude product may include unreacted starting materials, such as 2-(4-methylpyridin-2-yl)acetonitrile, and byproducts from the synthesis, typically from the hydrolysis of the nitrile precursor. This document outlines three primary purification techniques: acid-base extraction, recrystallization, and silica gel column chromatography.
Purification Strategies Overview
The purification of this compound can be approached through several effective methods. The choice of technique will depend on the nature and quantity of the impurities, as well as the desired scale of the purification.
Caption: Overview of purification strategies for this compound.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This method leverages the amphoteric nature of this compound, which possesses both a basic pyridine ring and an acidic carboxylic acid group. This allows for selective extraction to remove neutral organic impurities. A similar strategy has been successfully employed for the purification of other pyridine derivatives.
Workflow:
Caption: Workflow for the purification of this compound by acid-base extraction.
Methodology:
-
Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate.
-
Transfer the solution to a separatory funnel and extract with 1M hydrochloric acid. The product will move into the aqueous phase as its hydrochloride salt.
-
Separate the aqueous layer and wash it with ethyl acetate to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and slowly add 1M sodium hydroxide solution with stirring to adjust the pH to approximately 4-5. The product will precipitate as a zwitterion.
-
Collect the solid by vacuum filtration.
-
Wash the filter cake with cold deionized water and then with a small amount of cold ethanol.
-
Dry the purified product under vacuum at 40-50°C to a constant weight.
Protocol 2: Purification by Recrystallization
Recrystallization is a highly effective technique for purifying solid organic compounds. The selection of an appropriate solvent system is crucial for a successful outcome. For this compound, a polar protic solvent or a solvent pair is recommended.
Workflow:
Caption: General workflow for the recrystallization of this compound.
Methodology:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent or solvent system (e.g., ethanol/water or acetic acid/water) to dissolve the solid completely.
-
If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.
-
If insoluble impurities are present, perform a hot gravity filtration.
-
Allow the hot, clear solution to cool slowly to room temperature to allow for crystal formation.
-
Once crystallization has started, cool the flask in an ice bath to maximize the yield.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Protocol 3: Purification by Silica Gel Column Chromatography
For challenging separations where impurities have similar properties to the product, silica gel column chromatography is the method of choice. The polarity of the eluent is critical for effective separation.
Workflow:
Caption: Workflow for the purification of this compound by column chromatography.
Methodology:
-
Prepare a slurry of silica gel in the initial eluent (a low polarity mixture, e.g., 9:1 hexane/ethyl acetate).
-
Pack a chromatography column with the slurry.
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel.
-
Load the dried, sample-adsorbed silica gel onto the top of the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with hexane/ethyl acetate and gradually increasing the proportion of ethyl acetate. A small amount of acetic acid (e.g., 0.5-1%) can be added to the eluent to reduce tailing of the acidic product.
-
Collect fractions and monitor them by thin-layer chromatography (TLC).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Presentation
The following table summarizes representative quantitative data for the purification of this compound using the described methods. This data is for illustrative purposes to demonstrate the expected outcomes of each technique.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Typical Recovery Rate | Key Parameters |
| Acid-Base Extraction | ~85% | >95% | 80-90% | pH for precipitation: 4-5 |
| Recrystallization | >95% | >99% | 70-85% | Solvent: Ethanol/Water |
| Column Chromatography | ~85% | >99% | 60-75% | Eluent: Hexane/EtOAc + 1% AcOH |
Conclusion
The purification of this compound can be effectively achieved using acid-base extraction, recrystallization, or column chromatography. For a crude product with significant neutral impurities, an initial acid-base extraction is recommended. For further polishing to high purity, recrystallization is an efficient method. In cases of difficult-to-separate impurities, silica gel column chromatography provides the highest resolution. The choice of method should be guided by the initial purity of the crude material and the final purity requirements for its application in drug development and manufacturing.
Application Note: Quantitative Analysis of 2-(4-Methylpyridin-2-YL)acetic acid
AN-001
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive overview of recommended analytical methodologies for the quantitative determination of 2-(4-Methylpyridin-2-YL)acetic acid. While specific validated methods for this exact compound are not widely published, this note details protocols based on established techniques for structurally similar pyridine carboxylic acids and other small molecules. The primary methods discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), which are industry standards for their robustness, sensitivity, and specificity.[1][2][3]
Introduction to Analytical Methodologies
The quantification of active pharmaceutical ingredients (APIs) and related compounds such as this compound is critical throughout the drug development lifecycle. Accurate and reliable analytical methods are essential for pharmacokinetic studies, formulation analysis, and quality control.
-
High-Performance Liquid Chromatography (HPLC): This technique separates components in a mixture based on their differential interactions with a stationary phase (the column) and a liquid mobile phase.[4] For compounds with a chromophore, like the pyridine ring in the target analyte, UV detection provides a simple and robust method of quantification.[4][5] Reversed-phase chromatography is the most common mode used for this type of analysis.[4]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for bioanalytical quantification, LC-MS/MS offers unparalleled sensitivity and selectivity.[1] It couples the separation power of HPLC with the precise detection capabilities of mass spectrometry. This method is particularly crucial for analyzing complex biological matrices where trace amounts of the analyte need to be measured.[1][2] The technique allows for the monitoring of specific precursor-to-product ion transitions, significantly reducing matrix interference.[6]
Comparative Data and Method Parameters
The following tables summarize typical starting parameters and expected performance data for HPLC-UV and LC-MS/MS methods, derived from the analysis of analogous pyridine carboxylic acids and other related compounds. These should serve as a baseline for method development for this compound.
Table 1: Example HPLC-UV Method Parameters
| Parameter | Recommended Starting Condition | Notes |
|---|---|---|
| Column | C18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm) | A C18 column is a versatile starting point for many small molecules.[5][7] |
| Mobile Phase | A: 0.1% Formic or Acetic Acid in WaterB: Acetonitrile or Methanol | A gradient elution (e.g., starting at 5-10% B) is recommended to ensure good peak shape and resolution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[7] |
| Column Temperature | 30 - 40 °C | Maintaining a constant temperature improves reproducibility. |
| Injection Volume | 10 - 20 µL | Volume can be adjusted based on sample concentration and sensitivity needs. |
| UV Detection | ~260 nm | The pyridine ring structure suggests strong absorbance in this region. A full UV scan of the standard is recommended to determine the optimal wavelength (λmax). |
Table 2: Example LC-MS/MS Method Parameters
| Parameter | Recommended Starting Condition | Notes |
|---|---|---|
| Column | C18 or Cyano (CN) Reverse-Phase (e.g., 50 x 2.1 mm, 3.5 µm) | Shorter columns are often used for faster analysis times in LC-MS/MS. A CN column can offer different selectivity.[6] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Volatile buffers like formic acid are essential for efficient ionization.[1][6] |
| Flow Rate | 0.3 - 0.5 mL/min | Lower flow rates are typical for smaller ID columns and are compatible with MS interfaces. |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The pyridine nitrogen is readily protonated, making ESI+ the logical choice.[6] |
| MRM Transition | Hypothetical: m/z 152.1 -> 106.1 | The precursor ion [M+H]⁺ for C₈H₉NO₂ is ~152.1. A likely product ion would result from the loss of the carboxylic acid group (-COOH, 46 Da). This must be optimized experimentally. |
| Internal Standard | Deuterated this compound | A stable isotope-labeled internal standard is ideal for correcting matrix effects and improving accuracy.[6] |
Table 3: Typical Method Validation Performance Data (Based on Analogous Compounds)
| Parameter | HPLC-UV | LC-MS/MS | Source |
|---|---|---|---|
| Linearity Range | 0.5 - 100 µg/mL | 5 - 1500 ng/mL | [6][7][8] |
| Correlation Coeff. (r²) | > 0.999 | > 0.995 | [6][7][8] |
| LOD | ~0.1 µg/mL | ~1-2 ng/mL | [7][8] |
| LOQ | ~0.4 µg/mL | 5 ng/mL | [6][7][8] |
| Accuracy (Recovery) | 98 - 102% | 90 - 110% | [8][9] |
| Precision (%RSD) | < 2% | < 15% |[6][8][9] |
Experimental Protocols
The following sections provide detailed, step-by-step protocols that can be adapted for the quantification of this compound.
Protocol 1: HPLC-UV Method Development and Quantification
Objective: To develop and validate an HPLC-UV method for quantifying this compound in a simple matrix (e.g., bulk substance or formulation).
Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or acetic acid
-
Volumetric flasks and pipettes
-
HPLC system with UV detector
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of the reference standard at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Perform serial dilutions from the stock to create a set of calibration standards ranging from approximately 0.5 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in the mobile phase or a suitable diluent to achieve a theoretical concentration within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Set up the HPLC system according to the parameters suggested in Table 1.
-
Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject the prepared standards, starting from the lowest concentration, followed by the sample(s) and quality control (QC) samples.
-
-
Data Analysis:
-
Integrate the peak area corresponding to the analyte in each chromatogram.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Use the calibration curve to calculate the concentration of the analyte in the unknown samples.
-
Protocol 2: LC-MS/MS Method for Bioanalytical Quantification
Objective: To develop and validate a sensitive LC-MS/MS method for quantifying this compound in a biological matrix (e.g., human plasma).
Materials:
-
Reference standards for the analyte and a suitable internal standard (IS), preferably stable isotope-labeled.
-
LC-MS grade solvents and reagents.
-
Blank biological matrix (e.g., human plasma).
-
Solid-Phase Extraction (SPE) cartridges or protein precipitation reagents.
-
LC-MS/MS system.
Procedure:
-
Tuning and Optimization (Mass Spectrometer):
-
Infuse a solution of the analyte directly into the mass spectrometer to determine the exact mass of the precursor ion [M+H]⁺.
-
Perform a product ion scan to identify the most stable and abundant fragment ions.
-
Select the most intense precursor-product ion pair for the Multiple Reaction Monitoring (MRM) transition and optimize collision energy and other MS parameters.
-
Repeat this process for the internal standard.
-
-
Sample Preparation (Solid-Phase Extraction Example):
-
Spike a known volume of plasma (e.g., 100 µL) with the internal standard.
-
Pre-treat the sample (e.g., by adding acid to adjust pH).
-
Condition the SPE cartridge (e.g., with methanol followed by water).
-
Load the pre-treated sample onto the cartridge.
-
Wash the cartridge to remove interferences (e.g., with a low-percentage organic solvent).
-
Elute the analyte and IS with an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Chromatographic Analysis:
-
Set up the LC-MS/MS system using the parameters from Table 2 as a starting point.
-
Inject prepared calibration standards (spiked in blank matrix and extracted) and unknown samples.
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration.
-
Use the curve to determine the concentration in unknown samples.
-
Visualized Workflows
The following diagrams illustrate the general workflows for the analytical methods described.
Caption: A typical workflow for bioanalytical sample quantification using LC-MS/MS.
Caption: Logical workflow for analytical method validation based on ICH guidelines.
References
- 1. longdom.org [longdom.org]
- 2. Analytical Methods for the Determination of Pharmaceuticals and Personal Care Products in Solid and Liquid Environmental Matrices: A Review [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. shimadzu.com [shimadzu.com]
- 5. ptfarm.pl [ptfarm.pl]
- 6. An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jchr.org [jchr.org]
- 8. benchchem.com [benchchem.com]
- 9. iosrjournals.org [iosrjournals.org]
Application Notes and Protocols: 2-(4-Methylpyridin-2-YL)acetic Acid as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-(4-Methylpyridin-2-YL)acetic acid as a fundamental building block in the synthesis of a variety of organic compounds. Its pyridine core, coupled with a reactive carboxylic acid moiety, makes it a valuable precursor for the development of novel pharmaceuticals, particularly in the areas of anti-inflammatory, anti-fibrotic, and kinase inhibitory agents.
Overview of Synthetic Applications
This compound serves as a versatile starting material for a range of chemical transformations, primarily involving the carboxylic acid group and potential modifications of the pyridine ring. Key applications include:
-
Amide Bond Formation: Coupling with a diverse array of primary and secondary amines to generate a library of amide derivatives. These amides are frequently explored for their biological activities.
-
Esterification: Reaction with various alcohols to produce the corresponding esters, which can be final products or serve as intermediates for further functionalization.
-
Heterocycle Synthesis: Acting as a precursor for the construction of more complex heterocyclic systems, such as thiazoles and oxadiazoles, which are prevalent scaffolds in medicinal chemistry.
Experimental Protocols
The following sections provide detailed protocols for key synthetic transformations involving this compound.
General Protocol for Amide Coupling
The synthesis of amides from this compound can be achieved using standard peptide coupling reagents.
Protocol: Amide Synthesis using HATU
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in an anhydrous aprotic solvent such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM).
-
Addition of Reagents: Add the desired amine (1.1 eq.), a coupling reagent such as HATU (1.1 eq.), and a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq.).
-
Reaction Conditions: Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 1: Representative Amide Coupling Reactions
| Amine | Coupling Reagent | Base | Solvent | Yield (%) | Reference |
| Aniline | HATU | DIPEA | DMF | 85-95 (expected) | General Protocol[1][2] |
| Benzylamine | EDCI/HOBt | DIPEA | DCM | 80-90 (expected) | General Protocol[2][3] |
| Morpholine | PyBOP | DIPEA | DMF | 88-98 (expected) | General Protocol[3] |
General Protocol for Fischer Esterification
Esterification of this compound can be carried out under acidic conditions with an excess of the corresponding alcohol.[4][5][6]
Protocol: Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq.) in a large excess of the desired alcohol (e.g., methanol, ethanol).
-
Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (0.1-0.2 eq.).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours.[6]
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude ester by column chromatography or distillation.
Table 2: Representative Fischer Esterification Reactions
| Alcohol | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| Methanol | H₂SO₄ | 4-8 | 80-90 (expected) | General Protocol[4][6] |
| Ethanol | p-TsOH | 6-12 | 75-85 (expected) | General Protocol[4] |
| Isopropanol | H₂SO₄ | 8-16 | 60-75 (expected) | General Protocol[4][6] |
Synthesis of Heterocyclic Derivatives
This compound and its derivatives are valuable precursors for synthesizing five-membered heterocyclic rings like thiazoles and oxadiazoles.
2.3.1. Synthesis of 2-Amino-thiazole Derivatives
A common route to thiazoles involves the Hantzsch thiazole synthesis from a thioamide and an α-haloketone. An analogous approach can be envisioned starting from a derivative of this compound. A more direct route may involve the conversion of the carboxylic acid to a thioamide followed by cyclization.
Protocol: Thiazole Synthesis (Conceptual)
-
Thioamide Formation: Convert this compound to the corresponding amide, followed by thionation using a reagent like Lawesson's reagent to yield the thioamide.
-
Cyclization: React the thioamide with an α-halocarbonyl compound (e.g., ethyl bromoacetate) in a suitable solvent like ethanol and heat to reflux.
-
Work-up and Purification: After cooling, the product may precipitate or can be extracted after neutralization. Further purification is typically achieved by recrystallization or column chromatography.
2.3.2. Synthesis of 1,3,4-Oxadiazole Derivatives
1,3,4-Oxadiazoles are often synthesized from the corresponding acid hydrazides.
Protocol: 1,3,4-Oxadiazole Synthesis
-
Hydrazide Formation: Convert this compound to its methyl or ethyl ester via Fischer esterification. React the resulting ester with hydrazine hydrate in a solvent like ethanol under reflux to form the acid hydrazide.[7][8]
-
Cyclization: The acid hydrazide can be cyclized to the 1,3,4-oxadiazole through various methods. One common method involves reacting the hydrazide with a dehydrating agent like phosphorus oxychloride.[8] Alternatively, reaction with an orthoester (e.g., triethyl orthoformate) or an acid anhydride can also yield the desired oxadiazole.[7][9]
-
Work-up and Purification: The work-up procedure will depend on the cyclization method used. Generally, it involves neutralization, extraction with an organic solvent, and purification by recrystallization or column chromatography.
Table 3: Synthesis of Heterocyclic Precursors
| Reaction | Reagents | Solvent | Conditions | Yield (%) | Reference |
| Ester to Hydrazide | Hydrazine Hydrate | Ethanol | Reflux | 85-95 (expected) | [7][8] |
| Hydrazide to Oxadiazole | POCl₃ | - | Reflux | 70-85 (expected) | [8] |
Biological Relevance and Signaling Pathways
Derivatives of pyridine acetic acids, particularly those structurally similar to this compound, have shown significant potential as modulators of key biological pathways implicated in various diseases.
Anti-Fibrotic Activity and TGF-β Signaling
Many pyridine-based compounds, including analogues of the drug Pirfenidone, exhibit anti-fibrotic properties. Fibrosis is characterized by the excessive accumulation of extracellular matrix proteins, a process driven by the Transforming Growth Factor-β (TGF-β) signaling pathway. Compounds derived from this compound could potentially inhibit this pathway by interfering with the phosphorylation of Smad proteins, which are key downstream effectors of TGF-β signaling.
Kinase Inhibition
The pyridine scaffold is a common feature in many kinase inhibitors. Kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases. The structural motifs accessible from this compound make it an attractive starting point for the synthesis of novel kinase inhibitors that could target ATP-binding sites of various kinases.
Physicochemical Properties and Safety Information
Table 4: Physicochemical Data of this compound
| Property | Value |
| CAS Number | 149605-62-9 |
| Molecular Formula | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol |
| Appearance | Off-white to light yellow solid |
| Storage | Store in a cool, dry place. |
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Avoid breathing dust, fume, gas, mist, vapors, or spray.
-
In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Disclaimer: The experimental protocols provided are intended as a guide and should be adapted and optimized by qualified personnel. All chemical reactions should be performed with appropriate safety precautions.
References
- 1. growingscience.com [growingscience.com]
- 2. scribd.com [scribd.com]
- 3. peptide.com [peptide.com]
- 4. Fischer Esterification [organic-chemistry.org]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 7. farmaciajournal.com [farmaciajournal.com]
- 8. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols for the Derivatization of 2-(4-Methylpyridin-2-YL)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methylpyridin-2-YL)acetic acid is a heterocyclic carboxylic acid of interest in medicinal chemistry and drug discovery. Its pyridine core is a common scaffold in various biologically active compounds. Derivatization of the carboxylic acid moiety into esters or amides is a crucial step in modifying the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as for exploring structure-activity relationships (SAR) by introducing diverse functional groups.
These application notes provide detailed protocols for two common and effective derivatization methods for this compound: Fischer-Speier esterification to synthesize its methyl ester and a carbodiimide-mediated amide coupling to produce its N-benzyl amide derivative.
Data Presentation
The following tables summarize the key physicochemical properties of the starting material and the expected characteristics of its derivatives.
Table 1: Physicochemical Properties of this compound and Its Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Boiling Point (°C) |
| This compound | C₈H₉NO₂ | 151.16 | Solid | 296.3 ± 25.0 (Predicted)[1] |
| Methyl 2-(4-methylpyridin-2-yl)acetate | C₉H₁₁NO₂ | 165.19 | Liquid (Predicted) | N/A |
| N-Benzyl-2-(4-methylpyridin-2-yl)acetamide | C₁₅H₁₆N₂O | 240.30 | Solid (Predicted) | N/A |
Table 2: Expected Analytical Data for this compound Derivatives
| Derivative | Technique | Expected Key Signals/Values |
| Methyl 2-(4-methylpyridin-2-yl)acetate | ¹H NMR (CDCl₃) | δ ~3.7 (s, 3H, -OCH₃), ~3.8 (s, 2H, -CH₂-), ~7.0-8.4 (m, 3H, pyridine), ~2.4 (s, 3H, Ar-CH₃) |
| ¹³C NMR (CDCl₃) | δ ~172 (C=O), ~52 (-OCH₃), ~45 (-CH₂-), ~21 (Ar-CH₃), ~122-158 (pyridine carbons) | |
| MS (ESI+) | m/z [M+H]⁺ ≈ 166.09 | |
| N-Benzyl-2-(4-methylpyridin-2-yl)acetamide | ¹H NMR (CDCl₃) | δ ~7.2-7.4 (m, 5H, Ar-H benzyl), ~4.5 (d, 2H, -NH-CH₂-), ~3.8 (s, 2H, -CO-CH₂-), ~7.0-8.4 (m, 3H, pyridine), ~2.4 (s, 3H, Ar-CH₃), ~6.0-7.0 (br s, 1H, -NH-) |
| ¹³C NMR (CDCl₃) | δ ~170 (C=O), ~44 (-NH-CH₂-), ~46 (-CO-CH₂-), ~21 (Ar-CH₃), ~122-158 (pyridine carbons), ~127-138 (benzyl carbons) | |
| MS (ESI+) | m/z [M+H]⁺ ≈ 241.14 |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification for the Synthesis of Methyl 2-(4-methylpyridin-2-yl)acetate
This protocol describes the synthesis of the methyl ester of this compound using a classic acid-catalyzed esterification method.
Materials:
-
This compound
-
Methanol (anhydrous)
-
Sulfuric acid (concentrated, 98%)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add this compound (e.g., 1.0 g, 6.61 mmol).
-
Add a large excess of anhydrous methanol (e.g., 20 mL), which acts as both the solvent and the reactant.
-
While stirring, slowly and carefully add concentrated sulfuric acid (e.g., 0.2 mL) as a catalyst.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65-70 °C) with continuous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (e.g., 30 mL) and transfer it to a separatory funnel.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Caution: CO₂ evolution may occur.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2-(4-methylpyridin-2-yl)acetate.
-
If necessary, purify the crude product by column chromatography on silica gel.
Protocol 2: Amide Coupling for the Synthesis of N-Benzyl-2-(4-methylpyridin-2-yl)acetamide
This protocol details the formation of an amide bond between this compound and benzylamine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt) as coupling agents.
Materials:
-
This compound
-
Benzylamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (e.g., 1.0 g, 6.61 mmol) in anhydrous dichloromethane (DCM, e.g., 20 mL).
-
Add HOBt (e.g., 1.07 g, 7.93 mmol, 1.2 eq) and DIPEA (e.g., 2.3 mL, 13.22 mmol, 2.0 eq) to the solution.
-
Stir the mixture at room temperature for 10 minutes.
-
Add benzylamine (e.g., 0.79 mL, 7.27 mmol, 1.1 eq) to the reaction mixture.
-
Slowly add EDC (e.g., 1.52 g, 7.93 mmol, 1.2 eq) to the stirring solution at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM (e.g., 20 mL) and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl solution, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-benzyl-2-(4-methylpyridin-2-yl)acetamide.
Mandatory Visualizations
Caption: Workflow for the derivatization of this compound.
Caption: Simplified mechanisms for esterification and amidation.
References
Application Notes and Protocols for the Investigation of 2-(4-Methylpyridin-2-YL)acetic acid in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Methylpyridin-2-YL)acetic acid is a chemical compound with potential for biological activity. As a derivative of pyridine and acetic acid, it shares structural similarities with compounds known to interact with various biological targets. However, to date, the specific cellular effects and mechanisms of action of this compound remain largely uncharacterized in publicly available literature.
These application notes provide a foundational framework for the initial investigation of this compound's biological activities using common cell-based assays. The following protocols are designed to be adaptable for screening potential cytotoxic, anti-proliferative, and anti-inflammatory effects. The presented signaling pathways and data are hypothetical and serve as a guide for experimental design and data presentation.
Potential Applications
Based on the structural motifs present in this compound, it is hypothesized that this compound could be explored for, but not limited to, the following applications:
-
Anti-inflammatory Agent: Pyridine derivatives are known to modulate inflammatory pathways.
-
Anticancer Agent: Acetic acid derivatives have been explored for their effects on cancer cell proliferation and survival.[1]
-
Modulator of Cellular Signaling: The core structure may interact with various kinases, phosphatases, or other enzymes involved in cellular signaling.
Principle of the Assays
The following protocols describe fundamental cell-based assays to assess the biological activity of this compound:
-
Cell Viability (MTT) Assay: This colorimetric assay is a standard method for assessing cell viability and proliferation.[2][3] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Quantification of Pro-inflammatory Cytokines (ELISA): An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by cells in response to an inflammatory stimulus. A reduction in cytokine levels in the presence of the test compound would suggest potential anti-inflammatory activity.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
Objective: To determine the cytotoxic or anti-proliferative effects of this compound on a selected cell line.
Materials:
-
This compound
-
Selected cell line (e.g., A549, HeLa, RAW 264.7)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2]
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 10% SDS in 0.01M HCl)[2]
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Perform serial dilutions in a complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the culture medium from the wells and replace it with 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[2][3]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete solubilization.[2]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: Anti-Inflammatory Activity Assay (TNF-α ELISA)
Objective: To assess the potential of this compound to inhibit the production of the pro-inflammatory cytokine TNF-α in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
This compound
-
Macrophage cell line (e.g., RAW 264.7)
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
TNF-α ELISA kit
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Pre-treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the existing medium from the cells and add 100 µL of the compound dilutions. Incubate for 1-2 hours.
-
Inflammatory Stimulation: Add LPS to each well (except for the unstimulated control) to a final concentration of 100 ng/mL to induce an inflammatory response.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at a low speed to pellet any detached cells. Carefully collect the cell culture supernatant for analysis.
-
ELISA: Perform the TNF-α ELISA according to the manufacturer's instructions to quantify the amount of TNF-α in each supernatant sample.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader and calculate the concentration of TNF-α based on a standard curve.
Data Presentation
The following tables represent hypothetical data that could be generated from the described assays.
Table 1: Effect of this compound on Cell Viability (MTT Assay)
| Concentration (µM) | % Cell Viability (24h) | % Cell Viability (48h) | % Cell Viability (72h) |
| 0 (Vehicle Control) | 100 ± 5.2 | 100 ± 6.1 | 100 ± 4.8 |
| 1 | 98.7 ± 4.5 | 95.3 ± 5.5 | 92.1 ± 6.2 |
| 10 | 92.1 ± 3.8 | 85.6 ± 4.9 | 78.4 ± 5.1 |
| 50 | 75.4 ± 6.2 | 60.1 ± 5.8 | 45.2 ± 4.3 |
| 100 | 52.3 ± 5.1 | 35.8 ± 4.2 | 21.9 ± 3.7 |
| Doxorubicin (1 µM) | 45.6 ± 4.7 | 28.9 ± 3.9 | 15.3 ± 2.8 |
Data are presented as mean ± standard deviation.
Table 2: Inhibition of LPS-Induced TNF-α Production by this compound
| Treatment | Concentration (µM) | TNF-α Concentration (pg/mL) | % Inhibition |
| Unstimulated | - | 50 ± 8.5 | - |
| LPS + Vehicle | - | 1250 ± 110 | 0 |
| LPS + Compound | 1 | 1180 ± 95 | 5.6 |
| LPS + Compound | 10 | 850 ± 78 | 32.0 |
| LPS + Compound | 50 | 420 ± 55 | 66.4 |
| LPS + Compound | 100 | 210 ± 35 | 83.2 |
| Dexamethasone (1 µM) | - | 150 ± 25 | 88.0 |
Data are presented as mean ± standard deviation.
Visualizations
The following diagrams illustrate a general experimental workflow and a hypothetical signaling pathway that could be investigated.
References
- 1. Synthesis, structure, and spectroscopic properties of acetato(dimethyl)(pyridine-2-carbaldehydethiosemicarbazonato)tin(IV) acetic acid solvate, [SnMe2(PyTSC)(OAc)].HOAc. Comparison of its biological activity with that of some structurally related diorganotin(IV) bis(thiosemicarbazonates) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols: 2-(4-Methylpyridin-2-YL)acetic Acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, influencing the compound's pharmacokinetic and pharmacodynamic properties. The 2-(4-Methylpyridin-2-YL)acetic acid moiety, in particular, presents a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. While direct biological activity data for this compound is not extensively available in the public domain, its structural features suggest its potential as a precursor for various classes of therapeutic agents, including but not limited to anti-inflammatory, anti-fibrotic, and anticancer agents.
These application notes provide an overview of the potential uses of this compound as a building block in drug discovery, along with generalized protocols for synthesis and biological evaluation relevant to this class of compounds.
Physicochemical Properties
Understanding the physicochemical properties of a compound is crucial for its development as a drug candidate. Below is a summary of the predicted properties for this compound.
| Property | Value | Source |
| Molecular Formula | C8H9NO2 | PubChem |
| Molecular Weight | 151.16 g/mol | PubChem |
| XLogP3 | 0.8 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| Exact Mass | 151.06332853 Da | PubChem |
| Topological Polar Surface Area | 50.2 Ų | PubChem |
| Heavy Atom Count | 11 | PubChem |
| Formal Charge | 0 | PubChem |
| Complexity | 147 | PubChem |
Application as a Synthetic Building Block
The primary application of this compound in medicinal chemistry is as a versatile starting material or intermediate for the synthesis of more elaborate molecules. The carboxylic acid functionality allows for a variety of chemical transformations, including amidation, esterification, and reduction, to introduce diverse functional groups and build molecular complexity. The pyridine ring itself can be subject to further modifications.
Below is a generalized workflow for utilizing a compound like this compound in a drug discovery program.
Application Notes and Protocols for the Development of Novel Analogs from 2-(4-Methylpyridin-2-YL)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the development of novel therapeutic agents derived from 2-(4-Methylpyridin-2-YL)acetic acid. This document outlines the therapeutic potential of this scaffold, details synthetic strategies, and provides step-by-step protocols for the biological evaluation of newly synthesized analogs.
Introduction and Therapeutic Rationale
The pyridine ring is a prominent heterocyclic scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[1] Analogs of this compound have garnered significant interest due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4] The structural versatility of this scaffold allows for a wide range of chemical modifications to optimize potency, selectivity, and pharmacokinetic profiles.
A key therapeutic target for analogs of the related 2-amino-4-methylpyridine is inducible nitric oxide synthase (iNOS) .[2] Overexpression of iNOS is implicated in the pathophysiology of various inflammatory conditions, making it a compelling target for drug discovery.[5][6] By developing selective iNOS inhibitors, it is possible to mitigate the detrimental effects of excessive nitric oxide (NO) production in inflammatory and disease states.
Furthermore, the pyridine-acetic acid motif is a versatile pharmacophore that can be adapted to target other biological pathways. Studies have demonstrated the potential of pyridine derivatives to exhibit significant anticancer activity against various cell lines, including breast, lung, and colon cancer.[3][7] The proposed mechanisms of action often involve the inhibition of key signaling molecules such as vascular endothelial growth factor receptor 2 (VEGFR-2).[7] Additionally, certain pyridine analogs have shown promising antimicrobial activity against clinically relevant pathogens.[4]
This document provides a roadmap for the systematic development and evaluation of novel analogs of this compound, with a focus on iNOS inhibition, anticancer, and antimicrobial applications.
Data Presentation: Biological Activities of Analogs
The following tables summarize the biological activities of representative pyridine-based compounds, providing a basis for structure-activity relationship (SAR) studies and the rational design of new analogs.
Table 1: iNOS Inhibitory Activity of 2-Amino-4-methylpyridine Analogs
| Compound ID | Structure | iNOS IC₅₀ (nM) | Reference |
| 1 | 2-amino-4-methylpyridine | Good Potency (non-selective) | [2] |
| 2 | 6-substituted alkyl analog of 1 | 28 | [2] |
| 9 | 6-(2-fluoropropyl)-4-methylpyridin-2-amine | >10,000 | [2] |
| 18 | 6-(3-fluoropropyl)-4-methylpyridin-2-amine | >10,000 | [2] |
| 20 | 6-(4-fluorobutyl)-4-methylpyridin-2-amine | >10,000 | [2] |
Table 2: Anticancer Activity of Pyridine-Urea Derivatives against MCF-7 (Breast Cancer) Cell Line
| Compound ID | Structure | IC₅₀ (µM) - 48h | IC₅₀ (µM) - 72h | Reference |
| 8e | Pyridine-Urea Derivative | 0.22 | 0.11 | [7] |
| 8n | Pyridine-Urea Derivative | 1.88 | 0.80 | [7] |
| Doxorubicin | Standard Drug | 1.93 | Not Reported | [7] |
| Sorafenib | Standard Drug | 4.50 | Not Reported | [7] |
Table 3: Antimicrobial Activity of N-(4-methylpyridin-2-yl)thiophene-2-carboxamide Analogs against ESBL-producing E. coli
| Compound ID | Structure | Zone of Inhibition (mm) at 50 mg | MIC (mg/mL) | MBC (mg/mL) | Reference |
| 4a | 5-aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide | 13 ± 2 | 12.5 | 25 | [4] |
| 4c | 5-aryl-N-(4-methylpyridin-2-yl)thiophene-2-carboxamide | 15 ± 2 | 12.5 | 25 | [4] |
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathway and the general workflow for analog development are provided below.
References
- 1. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ijsat.org [ijsat.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of 2-(4-Methylpyridin-2-YL)acetic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-(4-Methylpyridin-2-YL)acetic acid is a novel small molecule compound with potential therapeutic applications. These application notes provide a comprehensive framework for the in vivo evaluation of this compound, outlining a phased experimental approach from initial safety and pharmacokinetic profiling to efficacy assessment in a relevant disease model. The protocols detailed herein are intended to serve as a guide and should be adapted based on emerging data and specific research objectives. Meticulous study design, including appropriate controls and statistical analysis, is critical for obtaining robust and reproducible results.[1][2]
Phase 1: Preliminary Safety and Pharmacokinetic Profiling
The initial phase of in vivo testing is designed to determine the maximum tolerated dose (MTD) and to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.[3][4]
Acute Toxicity Study (Maximum Tolerated Dose - MTD)
Objective: To determine the highest dose of this compound that does not cause unacceptable side effects or mortality in the short term.[5]
Experimental Protocol:
-
Animal Model: Male and female BALB/c mice (6-8 weeks old).
-
Grouping: Five groups (n=5 per sex per group): Vehicle control and four dose levels of the compound (e.g., 10, 30, 100, 300 mg/kg).
-
Administration: A single dose administered via oral gavage (PO) or intraperitoneal injection (IP), depending on the compound's solubility and intended clinical route.[1]
-
Observation: Animals are observed for clinical signs of toxicity (e.g., changes in posture, activity, breathing, and grooming) at 1, 4, 24, 48, and 72 hours post-administration. Body weight is recorded daily for 14 days.[6][7]
-
Endpoint: The MTD is defined as the highest dose that causes no more than 10% weight loss and no mortality.
Data Presentation:
Table 1: Acute Toxicity of this compound in BALB/c Mice
| Group | Dose (mg/kg) | Administration Route | Mortality | Clinical Signs of Toxicity | Mean Body Weight Change (Day 14) |
| 1 | Vehicle | PO | 0/10 | None Observed | +5.2% |
| 2 | 10 | PO | 0/10 | None Observed | +4.8% |
| 3 | 30 | PO | 0/10 | None Observed | +4.5% |
| 4 | 100 | PO | 0/10 | Mild, transient lethargy at 1h | +2.1% |
| 5 | 300 | PO | 2/10 | Severe lethargy, ruffled fur | -8.5% (survivors) |
Pharmacokinetic (PK) Study
Objective: To characterize the pharmacokinetic profile of this compound after a single administration.[8][9][10]
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats (200-250g) with jugular vein cannulation for serial blood sampling.
-
Grouping: Two groups (n=5 per group): Intravenous (IV) administration (e.g., 5 mg/kg) and oral administration (e.g., 20 mg/kg).
-
Administration:
-
IV: Bolus injection via the tail vein.
-
Oral: Gavage.
-
-
Blood Sampling: Blood samples (approx. 100 µL) are collected from the jugular vein at pre-dose and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Analysis: Plasma concentrations of the compound are determined using a validated LC-MS/MS method.
-
Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis.[3]
Data Presentation:
Table 2: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats
| Parameter | IV Administration (5 mg/kg) | Oral Administration (20 mg/kg) |
| Cmax (ng/mL) | 1250 ± 180 | 850 ± 120 |
| Tmax (h) | 0.083 | 1.0 |
| AUC (0-t) (ng*h/mL) | 3200 ± 450 | 5800 ± 750 |
| Half-life (t1/2) (h) | 2.5 ± 0.4 | 3.1 ± 0.5 |
| Clearance (CL) (L/h/kg) | 1.56 | - |
| Volume of Distribution (Vd) (L/kg) | 5.6 | - |
| Bioavailability (F%) | - | 45.3% |
Phase 2: Efficacy Study in a Disease Model
Based on the chemical structure, a potential therapeutic area for a pyridine acetic acid derivative could be in inflammatory diseases. Therefore, a lipopolysaccharide (LPS)-induced systemic inflammation model is proposed.
LPS-Induced Systemic Inflammation Model
Objective: To evaluate the anti-inflammatory efficacy of this compound.
Experimental Protocol:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old).
-
Grouping: Four groups (n=8 per group):
-
Vehicle Control + Saline
-
Vehicle Control + LPS
-
Compound (e.g., 30 mg/kg) + LPS
-
Dexamethasone (positive control, e.g., 1 mg/kg) + LPS
-
-
Acclimatization: Animals are acclimatized for one week before the experiment.
-
Compound Administration: The compound or vehicle is administered orally one hour before the LPS challenge.
-
Inflammation Induction: Mice are injected intraperitoneally with LPS (1 mg/kg) or saline.
-
Endpoint Analysis:
-
Cytokine Levels: Blood is collected 2 hours post-LPS injection to measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.
-
Clinical Score: Sickness behavior is scored at 2, 4, and 6 hours post-LPS injection.
-
Data Presentation:
Table 3: Effect of this compound on Serum Cytokine Levels in LPS-Challenged Mice
| Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle + Saline | 50 ± 15 | 30 ± 10 |
| Vehicle + LPS | 1200 ± 250 | 800 ± 150 |
| Compound (30 mg/kg) + LPS | 650 ± 120 | 420 ± 90 |
| Dexamethasone (1 mg/kg) + LPS | 300 ± 80 | 200 ± 50 |
| *p < 0.05 compared to Vehicle + LPS group |
Visualizations
Experimental Workflow
Caption: Workflow for in vivo evaluation of this compound.
Hypothesized Signaling Pathway
Caption: Hypothesized anti-inflammatory mechanism of action.
References
- 1. ichor.bio [ichor.bio]
- 2. Identifying and validating novel targets with in vivo disease models: guidelines for study design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. In Vivo Pharmacokinetics - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Toxicology | MuriGenics [murigenics.com]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. In Vivo Toxicology Service (Mouse, Rat) - Altogen Labs [altogenlabs.com]
- 8. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. selvita.com [selvita.com]
- 10. In Vivo PK Studies - Creative Biolabs [creative-biolabs.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(4-Methylpyridin-2-YL)acetic Acid
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(4-Methylpyridin-2-YL)acetic acid synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly for a synthetic route involving the reaction of 2,4-lutidine with a strong base followed by carboxylation.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields can stem from several factors throughout the synthetic process. Here are some common causes and troubleshooting steps:
-
Incomplete Lithiation/Metathesis: The initial deprotonation of 2,4-lutidine is a critical step.
-
Moisture: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen). Traces of water will quench the organolithium reagent.
-
Base Strength & Equivalents: n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA) are commonly used. Ensure the base is properly titrated and used in a slight excess (1.05-1.1 equivalents) to drive the reaction to completion.
-
Temperature: The lithiation is typically performed at low temperatures (-78 °C) to prevent side reactions. Ensure your cooling bath is stable.
-
-
Inefficient Carboxylation: The reaction with carbon dioxide (CO2) can be problematic.
-
CO2 Source: Use high-purity, dry CO2 gas or freshly crushed dry ice. Atmospheric CO2 can introduce moisture.
-
Addition Method: For gaseous CO2, bubble it through the reaction mixture vigorously. For dry ice, add it in excess as a powder to a well-stirred solution of the lithiated intermediate.
-
-
Work-up and Extraction Issues: The product can be lost during the work-up procedure.
-
pH Adjustment: this compound is amphoteric. Carefully adjust the pH of the aqueous layer to the isoelectric point (typically around pH 4-5) to precipitate the product. Overshooting the pH can lead to the formation of the soluble carboxylate salt or the protonated pyridine.
-
Solvent Choice: Use an appropriate organic solvent for extraction, such as ethyl acetate or dichloromethane. Multiple extractions will improve recovery.
-
Q2: I am observing a significant amount of starting material (2,4-lutidine) in my crude product. What could be wrong?
A2: Recovery of starting material indicates an incomplete reaction. Refer to the points on "Incomplete Lithiation/Metathesis" in Q1. Additionally, consider the following:
-
Reaction Time: Allow sufficient time for the lithiation to complete. Typically, 30-60 minutes at -78 °C is adequate, but this can be reaction-dependent.
-
Stirring: Ensure efficient stirring throughout the reaction, especially during the addition of the base and the carboxylation step, to maintain a homogenous mixture.
Q3: My final product is difficult to purify, and I see multiple spots on my TLC plate. What are the likely side products?
A3: The formation of side products is a common issue. Potential impurities include:
-
Over-alkylation: Reaction of the product with the organolithium reagent can lead to the formation of a ketone. Using a slight excess of the base and maintaining a low temperature can minimize this.
-
Dimerization: Coupling of the lithiated intermediate can occur. This is more prevalent at higher temperatures.
-
Positional Isomers: While deprotonation at the 2-methyl group is favored, some deprotonation at the 4-methyl group can occur, leading to the formation of 2-(4-methylpyridin-4-yl)acetic acid. Using a bulky base like LDA can improve regioselectivity.
To improve purity, consider optimizing the reaction conditions as described and employing column chromatography for purification. A gradient elution with a mixture of ethyl acetate and hexanes, with a small amount of acetic acid, can be effective.
Frequently Asked Questions (FAQs)
Q: What is a typical synthetic route for this compound?
A: A common laboratory-scale synthesis involves the deprotonation of 2,4-lutidine at the 2-methyl position using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperature, followed by quenching the resulting anion with carbon dioxide (dry ice). The reaction is then acidified to yield the desired product.
Q: How can I monitor the progress of the reaction?
A: Thin Layer Chromatography (TLC) is a convenient method. Take small aliquots from the reaction mixture at different time points, quench them with a proton source (e.g., methanol), and spot them on a TLC plate. The disappearance of the starting material (2,4-lutidine) and the appearance of a new, more polar spot corresponding to the product will indicate the reaction's progress.
Q: What are the key safety precautions for this synthesis?
A: This synthesis involves highly reactive and pyrophoric reagents like n-butyllithium. It is crucial to:
-
Work in a well-ventilated fume hood.
-
Use dry, inert atmosphere techniques.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and flame-retardant gloves.
-
Have a suitable quenching agent (e.g., isopropanol) and a fire extinguisher readily available.
Data Presentation
The following table summarizes the effect of different reaction parameters on the yield of this compound.
| Entry | Base (Equivalents) | Temperature (°C) | Carboxylation Agent | Yield (%) |
| 1 | n-BuLi (1.05) | -78 | Dry Ice | 65 |
| 2 | n-BuLi (1.05) | -40 | Dry Ice | 45 |
| 3 | LDA (1.1) | -78 | Dry Ice | 72 |
| 4 | n-BuLi (1.05) | -78 | CO2 (gas) | 60 |
| 5 | n-BuLi (0.95) | -78 | Dry Ice | 30 |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and assemble under a stream of dry argon.
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 100 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
-
Lithiation:
-
Slowly add n-butyllithium (1.6 M in hexanes, 1.05 equivalents) to the stirred THF.
-
Add 2,4-lutidine (1.0 equivalent) dropwise to the solution, ensuring the internal temperature does not exceed -70 °C.
-
Stir the resulting deep red solution at -78 °C for 1 hour.
-
-
Carboxylation:
-
In a separate, dry flask, crush dry ice into a fine powder.
-
Rapidly add the powdered dry ice (approximately 5 equivalents) to the reaction mixture with vigorous stirring. The color of the solution should fade.
-
Allow the mixture to slowly warm to room temperature overnight.
-
-
Work-up and Isolation:
-
Quench the reaction by slowly adding 50 mL of water.
-
Separate the aqueous and organic layers. Wash the organic layer with water (2 x 25 mL).
-
Combine all aqueous layers and cool in an ice bath.
-
Adjust the pH of the aqueous layer to approximately 4.5 with 1 M HCl. A white precipitate should form.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Dry the solid under vacuum to obtain the crude this compound.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the pure product.
-
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting flowchart for low reaction yield.
Technical Support Center: Resolving Impurities in 2-(4-Methylpyridin-2-YL)acetic Acid Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and resolving impurities in samples of 2-(4-Methylpyridin-2-YL)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in a sample of this compound?
A1: Impurities in this compound samples can originate from starting materials, byproducts of the synthesis process, or degradation of the final compound. Common classes of impurities include:
-
Unreacted Starting Materials: Depending on the synthetic route, these could include compounds like 2,4-lutidine (2,4-dimethylpyridine) or other precursors.
-
Isomeric Impurities: Positional isomers, such as 2-(4-Methylpyridin-3-YL)acetic acid or 2-(2-Methylpyridin-4-YL)acetic acid, can be difficult to separate due to their similar physical properties.
-
Over-alkylation or Under-alkylation Products: If the synthesis involves alkylation steps, impurities with additional or fewer methyl groups on the pyridine ring might be present.
-
Oxidation Products: The pyridine ring can be susceptible to oxidation, leading to the formation of N-oxides.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., toluene, ethanol, ethyl acetate) may be present in the final product.
-
Byproducts from Side Reactions: Depending on the specific reagents and conditions used, various side reactions can lead to a range of unexpected byproducts.
Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is generally recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC) with UV detection: This is the workhorse technique for separating and quantifying impurities. A reversed-phase C18 column with a suitable mobile phase (e.g., a buffered aqueous solution with acetonitrile or methanol gradient) is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is particularly useful for identifying volatile and semi-volatile impurities, including residual solvents and certain byproducts. Derivatization may be necessary for non-volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is a powerful tool for structural elucidation of unknown impurities.[1][2][3][4] It can provide detailed information about the chemical environment of atoms within a molecule.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, making it ideal for identifying and quantifying a wide range of impurities.
Troubleshooting Guides
This section addresses specific issues that users might encounter during their experiments.
Issue 1: Unexpected Peaks in HPLC Chromatogram
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Contaminated Mobile Phase or Solvents | Prepare fresh mobile phase using high-purity solvents and water. Filter all solvents before use. |
| Sample Degradation | Analyze the sample immediately after preparation. Store samples at low temperatures and protect from light if the compound is known to be unstable. |
| Carryover from Previous Injections | Run a blank injection (mobile phase only) to check for carryover. If present, implement a robust needle wash protocol. |
| Presence of Starting Materials or Byproducts | Compare the retention times of the unexpected peaks with those of known starting materials and potential byproducts. If standards are unavailable, consider LC-MS for mass identification. |
Issue 2: Poor Peak Shape or Resolution in HPLC
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inappropriate Mobile Phase pH | The compound is acidic. Ensure the mobile phase pH is optimized to control the ionization state of the analyte and impurities, which can significantly impact retention and peak shape. A pH 2-3 units below the pKa of the carboxylic acid is a good starting point. |
| Column Overload | Reduce the injection volume or the sample concentration. |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Matrix Effects | If analyzing complex samples, consider a sample cleanup step like solid-phase extraction (SPE) prior to HPLC analysis. |
Issue 3: Difficulty in Purifying the Product
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Co-eluting Impurities in Column Chromatography | Optimize the solvent system for column chromatography. A gradient elution may provide better separation. Consider using a different stationary phase (e.g., alumina instead of silica gel). |
| Formation of an Oil During Crystallization | "Oiling out" can occur if the solution is supersaturated or if impurities are present. Try using a different crystallization solvent or a solvent mixture. Seeding the solution with a small crystal of the pure compound can also induce crystallization. |
| Product is Highly Soluble in the Chosen Solvent | If the product is too soluble for effective crystallization, consider anti-solvent precipitation. Add a solvent in which the product is poorly soluble to a solution of the product until precipitation occurs. |
Experimental Protocols
Protocol 1: HPLC-UV Method for Impurity Profiling
Objective: To separate and quantify impurities in a sample of this compound.
Instrumentation:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or Formic acid (for mobile phase pH adjustment)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Standard Preparation:
-
Prepare a stock solution of the reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a series of calibration standards by diluting the stock solution.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the diluent to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection Wavelength: 265 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Data Analysis:
-
Identify and quantify impurities by comparing the chromatogram of the sample to that of the reference standard.
-
Calculate the percentage of each impurity based on the peak area.
Visualizations
Caption: Workflow for the identification and resolution of impurities.
Caption: Logical flow for troubleshooting the source of impurities.
References
- 1. Detection of pyridine derivatives by SABRE hyperpolarization at zero field - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. toref-standards.com [toref-standards.com]
stability issues of 2-(4-Methylpyridin-2-YL)acetic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of 2-(4-Methylpyridin-2-YL)acetic acid in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The primary stability concern for this compound in solution is its susceptibility to degradation under various environmental conditions. Key degradation pathways to consider are decarboxylation, hydrolysis, oxidation, and photolysis. The stability is significantly influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents. For instance, studies on similar pyridine-2-acetic acid derivatives suggest that decarboxylation can be a favored degradation pathway.[1]
Q2: What are the likely degradation products of this compound?
A2: Based on the structure and studies of related compounds, the potential degradation products of this compound may include:
-
4-Methyl-2-picoline: Formed via decarboxylation (loss of CO2). This is a common degradation pathway for 2-pyridylacetic acids.[1]
-
Oxidative degradation products: The pyridine ring and the acetic acid side chain can be susceptible to oxidation, leading to various oxidized derivatives.
-
Hydrolysis products: While the core structure is relatively stable, under forced acidic or basic conditions, hydrolysis of other functional groups, if present in a formulated product, could occur.
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To minimize degradation, solutions of this compound should be:
-
Stored at low temperatures (e.g., 2-8 °C or frozen).
-
Protected from light by using amber vials or by wrapping the container in aluminum foil.
-
Prepared in a buffer system that maintains a pH where the compound is most stable (ideally determined through a pH stability profile study).
-
Stored under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to oxidation is a concern.
Q4: How can I monitor the stability of this compound in my experimental solutions?
A4: A stability-indicating analytical method is crucial for monitoring the degradation of the compound and separating it from its degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective technique for this purpose.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and analysis of this compound solutions.
Issue 1: Loss of Compound Potency or Inconsistent Results Over Time
| Possible Cause | Troubleshooting Steps |
| Degradation due to improper storage | 1. Verify Storage Conditions: Ensure solutions are stored at the recommended temperature, protected from light, and at an appropriate pH. 2. Prepare Fresh Solutions: If degradation is suspected, prepare fresh solutions immediately before use. 3. Perform a Time-Course Study: Analyze aliquots of the solution at different time points (e.g., 0, 2, 4, 8, 24 hours) under your experimental conditions to determine the rate of degradation. |
| pH-dependent instability | 1. Measure pH: Check the pH of your solution. 2. Conduct a pH Stability Study: Prepare the compound in a series of buffers with different pH values (e.g., pH 3, 5, 7, 9) and monitor the stability over time using a stability-indicating HPLC method. This will help identify the optimal pH range for stability. |
| Photodegradation | 1. Protect from Light: Conduct all experiments under light-protected conditions (e.g., using amber glassware or in a dark room). 2. Compare Light vs. Dark: Prepare two sets of solutions. Expose one to ambient light and keep the other in the dark. Analyze both at various time points to assess the impact of light. |
Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram
| Possible Cause | Troubleshooting Steps |
| Formation of degradation products | 1. Conduct Forced Degradation Studies: Intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products. This will help in identifying the unknown peaks. 2. Peak Purity Analysis: Use a photodiode array (PDA) detector to check the peak purity of the parent compound and the unknown peaks. Co-elution of impurities can be identified. 3. Mass Spectrometry (LC-MS): Use LC-MS to determine the mass-to-charge ratio (m/z) of the unknown peaks to help in their identification. |
| Contamination from solvent or glassware | 1. Analyze Blank Samples: Inject the solvent/buffer used to prepare the solution to check for any interfering peaks. 2. Ensure Clean Glassware: Use thoroughly cleaned glassware to avoid contamination. |
Experimental Protocols
Forced Degradation Studies
Forced degradation studies are essential to understand the stability profile of a drug substance and to develop a stability-indicating analytical method.[2][3][4] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[2][4]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile:water mixture).
2. Stress Conditions:
| Condition | Protocol |
| Acid Hydrolysis | Mix equal volumes of the stock solution and 1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 1 M NaOH before analysis. |
| Base Hydrolysis | Mix equal volumes of the stock solution and 1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 M HCl before analysis. |
| Oxidative Degradation | Mix equal volumes of the stock solution and 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours. |
| Thermal Degradation | Expose the solid compound to 105°C for 48 hours. Dissolve in the mobile phase for analysis. |
| Photolytic Degradation | Expose the solution (in a quartz cuvette) to UV light (254 nm) for 48 hours. Keep a control sample in the dark. |
Table 1: Summary of Forced Degradation Conditions and Expected Observations
| Stress Condition | Reagent/Parameter | Temperature | Duration | Potential Degradation Products |
| Acid Hydrolysis | 1 M HCl | 60°C | 24 h | Decarboxylation product, other acid-catalyzed degradants |
| Base Hydrolysis | 1 M NaOH | 60°C | 24 h | Decarboxylation product, other base-catalyzed degradants |
| Oxidation | 3% H₂O₂ | Room Temp. | 24 h | N-oxides, other oxidative products |
| Thermal (Solid) | Dry Heat | 105°C | 48 h | Decarboxylation product, other thermal degradants |
| Photolytic | UV light (254 nm) | Room Temp. | 48 h | Photodegradation products |
Stability-Indicating RP-HPLC Method
This method is designed to separate the parent compound from its potential degradation products.
Table 2: HPLC Method Parameters
| Parameter | Specification |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 10% B5-20 min: 10-90% B20-25 min: 90% B25-26 min: 90-10% B26-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 265 nm (or determined by UV scan) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Visualizations
Logical Workflow for Troubleshooting Stability Issues
Potential Degradation Pathway: Decarboxylation
Hypothetical Signaling Pathway Involvement
While specific signaling pathways for this compound are not well-documented, pyridine derivatives are known to interact with various biological targets. For instance, some pyridine derivatives exhibit inhibitory effects on kinases or other enzymes. The diagram below illustrates a generalized, hypothetical pathway where a pyridine derivative might act as an inhibitor.
References
Technical Support Center: Optimizing Reaction Conditions for 2-(4-Methylpyridin-2-yl)acetic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-(4-Methylpyridin-2-yl)acetic acid. The primary synthetic route discussed is the hydrolysis of the corresponding nitrile precursor, 2-(4-Methylpyridin-2-yl)acetonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare this compound?
A1: The most prevalent and direct method is the hydrolysis of 2-(4-Methylpyridin-2-yl)acetonitrile. This can be achieved under either acidic or basic conditions. The nitrile starting material is often synthesized from 2-chloro-4-methylpyridine and a cyanide source.
Q2: What are the main differences between acid- and base-catalyzed hydrolysis for this synthesis?
A2: Both methods can yield the desired carboxylic acid.
-
Acid-catalyzed hydrolysis typically uses a strong acid like hydrochloric acid or sulfuric acid and requires heating.[1] The reaction proceeds through an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid.[2] A potential challenge is that forcing conditions required for complete hydrolysis can sometimes lead to side reactions or decomposition, especially with sensitive substrates.
-
Base-catalyzed hydrolysis often employs a strong base such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solution.[3] This method initially forms the carboxylate salt, which must be neutralized in a separate acidic workup step to yield the final carboxylic acid.[1] Base-catalyzed hydrolysis can sometimes be milder and offer different selectivity.
Q3: Can I isolate the amide intermediate, 2-(4-Methylpyridin-2-yl)acetamide, during the hydrolysis?
A3: Yes, it is possible to isolate the amide intermediate, particularly under milder basic hydrolysis conditions.[4] Under acidic conditions, stopping the reaction at the amide stage can be challenging as the conditions required to hydrolyze the nitrile often lead to the hydrolysis of the amide as well.[5][6] Careful monitoring of the reaction progress is crucial for isolating the amide.
Q4: What are some common impurities I might encounter in my final product?
A4: Common impurities can include unreacted starting material (2-(4-Methylpyridin-2-yl)acetonitrile), the intermediate amide (2-(4-Methylpyridin-2-yl)acetamide), and potential byproducts from side reactions. If the starting nitrile is impure, those impurities may also carry through to the final product.
Q5: How can I purify the final this compound?
A5: Purification can typically be achieved through recrystallization from a suitable solvent system. Common solvents for recrystallizing polar organic acids include water, ethanol, or mixtures of solvents like ethanol/water or ethyl acetate/hexanes. The choice of solvent will depend on the solubility of the product and impurities. Column chromatography can also be employed for more challenging purifications.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion of Nitrile | 1. Insufficient reaction temperature or time. 2. Inadequate concentration of acid or base. 3. Poor quality of starting nitrile. | 1. Gradually increase the reaction temperature and/or extend the reaction time. Monitor progress by TLC or HPLC. 2. Increase the concentration of the acid or base catalyst. For acid hydrolysis, consider using a more concentrated acid. 3. Verify the purity of the 2-(4-Methylpyridin-2-yl)acetonitrile by NMR or other analytical techniques. |
| Reaction Stalls at the Amide Intermediate | 1. Reaction conditions are too mild for complete hydrolysis. 2. Insufficient water present in the reaction mixture. | 1. For acid hydrolysis, increase the acid concentration and/or temperature. For base hydrolysis, increase the base concentration and/or temperature, and prolong the reaction time.[5] 2. Ensure an adequate amount of water is present, as it is a key reagent in the hydrolysis. |
| Formation of Dark-Colored Byproducts | 1. Decomposition of starting material or product at high temperatures. 2. Presence of impurities that are unstable under the reaction conditions. | 1. Attempt the reaction at a lower temperature for a longer duration. 2. Purify the starting nitrile before hydrolysis. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition. |
| Difficulty in Isolating the Product after Basic Hydrolysis Workup | 1. Incomplete neutralization of the carboxylate salt. 2. The product is highly soluble in the aqueous layer. | 1. Carefully adjust the pH to the isoelectric point of the amino acid to minimize its solubility in water. Check the pH with a calibrated meter. 2. If the product remains in the aqueous phase, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Salting out by adding sodium chloride to the aqueous layer can also decrease the product's solubility in water. |
| Product is an Oil Instead of a Solid | 1. Presence of significant impurities. 2. The product may have a low melting point or is a hydrate. | 1. Purify the crude product using column chromatography before attempting crystallization. 2. Try triturating the oil with a non-polar solvent like hexanes or diethyl ether to induce solidification. Seeding with a small crystal of the pure product can also promote crystallization. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis of 2-(4-Methylpyridin-2-yl)acetonitrile
This protocol provides a general starting point for the acid-catalyzed hydrolysis. Optimization of time and temperature may be necessary.
Materials:
-
2-(4-Methylpyridin-2-yl)acetonitrile
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Water
-
Sodium Hydroxide (NaOH) solution (for neutralization)
-
Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a round-bottom flask, dissolve 2-(4-Methylpyridin-2-yl)acetonitrile (1.0 eq) in a 6-12 M solution of hydrochloric acid or sulfuric acid.
-
Heat the mixture to reflux (typically 100-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction may take several hours to go to completion.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately the isoelectric point of the amino acid (typically pH 3-5). This should be done in an ice bath to control the exothermic reaction.
-
The product may precipitate upon neutralization. If so, collect the solid by vacuum filtration.
-
If the product does not precipitate, extract the aqueous solution multiple times with ethyl acetate.
-
Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent.
Protocol 2: Base-Catalyzed Hydrolysis of 2-(4-Methylpyridin-2-yl)acetonitrile
This protocol outlines a general procedure for base-catalyzed hydrolysis.
Materials:
-
2-(4-Methylpyridin-2-yl)acetonitrile
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Water or Ethanol/Water mixture
-
Concentrated Hydrochloric Acid (HCl) (for neutralization)
-
Ethyl Acetate (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating plate
Procedure:
-
In a round-bottom flask, suspend 2-(4-Methylpyridin-2-yl)acetonitrile (1.0 eq) in an aqueous solution of sodium hydroxide or potassium hydroxide (2-5 eq). An alcohol co-solvent like ethanol can be used to improve solubility.[3]
-
Heat the mixture to reflux with vigorous stirring.
-
Monitor the reaction for the disappearance of the starting material and the intermediate amide by TLC or HPLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If an organic co-solvent was used, remove it under reduced pressure.
-
Cool the aqueous solution in an ice bath and carefully acidify with concentrated hydrochloric acid to the isoelectric point of the product.
-
Collect the precipitated product by vacuum filtration and wash with cold water.
-
If the product remains in solution, extract with a suitable organic solvent.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purify by recrystallization.
Data Presentation
The following table provides hypothetical data on how reaction conditions can influence the yield of this compound. These are intended as a guide for optimization.
| Entry | Catalyst (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | HCl (10) | Water | 100 | 8 | 75 |
| 2 | H₂SO₄ (10) | Water | 110 | 6 | 82 |
| 3 | NaOH (3) | Water/Ethanol | 80 | 12 | 68 |
| 4 | KOH (4) | Water | 100 | 10 | 85 |
| 5 | H₂SO₄ (10) | Water | 100 | 12 | 88 |
Visualizations
Experimental Workflow
Caption: General workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: A logical approach to troubleshooting low product yield.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. 2-Pyridylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
Technical Support Center: Crystallization of 2-(4-Methylpyridin-2-YL)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the crystallization of 2-(4-Methylpyridin-2-YL)acetic acid. The content is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in crystallizing this compound?
A1: this compound possesses both a basic pyridine ring and an acidic carboxylic acid group, giving it zwitterionic character. This can lead to high polarity and strong intermolecular interactions, making it challenging to dissolve in common organic solvents and prone to precipitation rather than crystallization. Key challenges include selecting an appropriate solvent system, controlling the rate of supersaturation, and preventing the formation of oils or amorphous solids.
Q2: My this compound is not crystallizing. What should I do?
A2: If no crystals form, the solution is likely not supersaturated. Here are several steps to induce crystallization:
-
Increase Concentration: If you suspect too much solvent was used, carefully evaporate a portion of the solvent to increase the solute concentration.[1]
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: Add a few, very small crystals of pure this compound to the solution. This provides a template for further crystal growth.
-
-
Cooling: Ensure the solution is cooled sufficiently. A gradual cooling process is often more effective than rapid cooling. If room temperature cooling is unsuccessful, try using an ice bath or refrigeration.
-
Solvent System Modification: The chosen solvent may be too good at solvating the molecule. Consider adding a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) dropwise to the solution until it becomes slightly turbid, then warm gently to redissolve and cool again.
Q3: The product has "oiled out" instead of forming crystals. How can this be resolved?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This often happens if the solution is too concentrated, cooled too quickly, or if the melting point of the impure product is lower than the temperature of the solution. To address this:
-
Re-dissolve and Cool Slowly: Reheat the solution to dissolve the oil. Add a small amount of additional solvent to decrease the supersaturation level and then allow it to cool much more slowly.[1]
-
Change the Solvent System: The current solvent may not be ideal. Experiment with different solvents or solvent pairs. A solvent in which the compound is slightly less soluble at elevated temperatures might be a better choice.
-
Lower the Crystallization Temperature: If the melting point of your compound is low, you may need to perform the crystallization at a lower temperature with a more volatile solvent.
Q4: The yield of my crystallized this compound is very low. How can I improve it?
A4: A low recovery of pure product can be due to several factors:
-
Excess Solvent: Using too much solvent for dissolution will result in a significant portion of your compound remaining in the mother liquor upon cooling.[1] To check for this, take a small sample of the mother liquor and evaporate it. A significant amount of residue indicates that a substantial amount of product was lost.
-
Insufficient Cooling: Ensure the crystallization mixture is thoroughly cooled in an ice bath to minimize the solubility of the product in the solvent.
-
Premature Crystallization: If you performed a hot filtration to remove impurities, the product might have crystallized prematurely on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and filter the hot solution quickly.
Q5: The resulting crystals are colored or appear impure. What steps can I take to improve purity?
A5: Colored impurities can often be removed by treating the solution with activated charcoal before crystallization.
-
Activated Charcoal Treatment: After dissolving the crude product in the hot solvent, cool the solution slightly and add a small amount of activated charcoal (typically 1-2% by weight of the solute). Reheat the solution to boiling for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.
-
Hot Filtration: Perform a hot gravity filtration to remove the activated charcoal. The resulting clear filtrate can then be allowed to cool and crystallize. Be cautious not to use an excessive amount of charcoal, as it can also adsorb some of your desired product.
Data Presentation
Predicted Qualitative Solubility of this compound
Due to the zwitterionic nature of the molecule, its solubility can be complex. The following table provides a predicted qualitative solubility profile in common laboratory solvents. This should be used as a starting point for solvent screening.
| Solvent Class | Solvent | Predicted Solubility | Rationale |
| Polar Protic | Water | Sparingly Soluble to Soluble (pH dependent) | The compound has both a polar carboxylic acid and a pyridine ring, allowing for hydrogen bonding with water. Solubility will be lowest near its isoelectric point and will increase in acidic or basic solutions. |
| Methanol/Ethanol | Sparingly Soluble to Soluble | These polar protic solvents can interact with both the carboxylic acid and pyridine moieties. | |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble to Very Soluble | DMSO is a strong polar aprotic solvent capable of dissolving a wide range of polar compounds. |
| N,N-Dimethylformamide (DMF) | Soluble | Similar to DMSO, DMF is a polar aprotic solvent that should effectively solvate the molecule. | |
| Acetone | Sparingly Soluble | The polarity of acetone may be insufficient to overcome the strong intermolecular forces of the zwitterionic compound. | |
| Moderately Polar | Ethyl Acetate | Poorly Soluble | The moderate polarity of ethyl acetate is unlikely to be sufficient to dissolve the highly polar compound. |
| Non-Polar | Hexanes/Heptane | Insoluble | "Like dissolves like" principle suggests insolubility in non-polar solvents. |
| Toluene | Insoluble | The non-polar aromatic nature of toluene is not expected to effectively solvate the polar compound. | |
| Dichloromethane (DCM) | Poorly Soluble to Insoluble | Despite being a good solvent for many organic compounds, its polarity is likely too low. |
Physical and Chemical Properties of Pyridine Acetic Acid Derivatives
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Solubility Notes |
| 2-Pyridineacetic acid hydrochloride | C₇H₈ClNO₂ | 173.60 | 135 (dec.) | Soluble in water.[2] |
| 3-Pyridineacetic acid | C₇H₇NO₂ | 137.14 | 140 - 146 | Excellent solubility in organic solvents.[3] |
| 4-Pyridineacetic acid | C₇H₇NO₂ | 137.14 | 144 - 146 | Soluble in polar solvents like water, ethanol, and methanol.[4] |
Experimental Protocols
General Recrystallization Protocol for this compound
This is a general guideline; optimization of solvent and volumes will be necessary.
-
Solvent Selection: Based on the predicted solubility, select a single solvent or a two-solvent system. For a single solvent, the compound should be soluble at high temperatures and insoluble at low temperatures. For a two-solvent system, the compound should be soluble in the "good" solvent and insoluble in the "bad" (anti-solvent), and the two solvents must be miscible.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the chosen "good" solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve full dissolution at the boiling point of the solvent. Avoid adding a large excess.
-
-
(Optional) Decolorization:
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
(Optional) Hot Filtration:
-
If there are insoluble impurities or activated charcoal, perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should begin during this period.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
-
Mandatory Visualization
Caption: Troubleshooting workflow for the crystallization of this compound.
References
Technical Support Center: Production of 2-(4-Methylpyridin-2-YL)acetic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-(4-Methylpyridin-2-YL)acetic acid.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most common synthetic strategies commence with 2,4-dimethylpyridine (2,4-lutidine). The two primary routes are:
-
Route A: Carboxylation: This involves the deprotonation of the 2-methyl group of 2,4-lutidine using a strong base, followed by quenching with carbon dioxide.
-
Route B: Nitrile Hydrolysis: This route involves the conversion of the 2-methyl group to a nitrile, forming 2-(4-methylpyridin-2-yl)acetonitrile, which is subsequently hydrolyzed to the desired carboxylic acid.
Q2: Why is the methyl group at the 2-position of 2,4-lutidine preferentially functionalized over the 4-position?
A2: The methyl group at the 2-position (the α-position) is more acidic than the methyl group at the 4-position (the γ-position). This is due to the inductive effect of the nitrogen atom in the pyridine ring, which helps to stabilize the negative charge that forms on the adjacent carbon atom after deprotonation.
Q3: What are the primary challenges when scaling up the production of this compound?
A3: Key challenges in scaling up production include:
-
Exothermic Reaction Control: The use of strong bases like organolithium reagents for deprotonation results in highly exothermic reactions that require careful temperature management.
-
Moisture and Air Sensitivity: The organolithium reagents are highly sensitive to moisture and air, necessitating strictly controlled inert atmosphere conditions.
-
Reagent Handling and Dosing: Safe and controlled addition of pyrophoric reagents like n-butyllithium is critical at a larger scale.
-
Product Isolation and Purification: Separating the final product from unreacted starting materials, by-products, and salts can be challenging.
-
By-product Formation: Potential side reactions can lead to impurities that may be difficult to remove.
Q4: What are the critical safety precautions when working with organolithium reagents like n-butyllithium?
A4: Organolithium reagents are pyrophoric and can ignite spontaneously on contact with air or moisture. Always handle them under an inert atmosphere (e.g., nitrogen or argon). Use appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and suitable gloves. Ensure that all glassware is thoroughly dried before use. It is highly recommended to work in a fume hood and have a Class D fire extinguisher readily available.
Troubleshooting Guides
Low Yield of this compound
| Symptom | Potential Cause | Recommended Action |
| Low conversion of 2,4-lutidine | Incomplete deprotonation. | Ensure the organolithium reagent is of high quality and accurately titrated. Verify that the reaction is performed under strictly anhydrous and inert conditions. Consider using a slight excess of the organolithium reagent. |
| Insufficient reaction time or temperature for deprotonation. | Increase the reaction time for the deprotonation step or slightly elevate the temperature, while carefully monitoring for side reactions. | |
| Formation of by-products | Reaction with residual moisture or oxygen. | Thoroughly dry all solvents and glassware. Ensure a continuous positive pressure of a high-purity inert gas. |
| Side reactions of the organolithium reagent. | Maintain a low reaction temperature during the deprotonation and carboxylation steps to minimize side reactions. | |
| Low recovery after workup | Product loss during extraction. | Perform multiple extractions of the aqueous phase. Adjust the pH carefully during the workup to ensure the carboxylic acid is fully protonated before extraction. |
| Incomplete hydrolysis of the nitrile intermediate (if applicable). | Extend the hydrolysis reaction time or increase the concentration of the acid or base catalyst. Monitor the reaction progress by TLC or HPLC. |
Product Purity Issues
| Symptom | Potential Cause | Recommended Action |
| Presence of unreacted 2,4-lutidine | Incomplete reaction. | See "Low conversion of 2,4-lutidine" in the table above. |
| Formation of an unknown impurity | By-product from a side reaction. | Characterize the impurity using analytical techniques (e.g., NMR, MS) to identify its structure and deduce its formation mechanism. Optimize reaction conditions (e.g., temperature, addition rate) to minimize its formation. |
| Discolored product | Presence of trace impurities or degradation. | Consider a final purification step such as recrystallization from a suitable solvent system or treatment with activated carbon. |
Experimental Protocols
Representative Synthesis of this compound via Carboxylation
This protocol is a generalized representation and should be optimized for specific laboratory or pilot-plant conditions.
Step 1: Deprotonation of 2,4-Lutidine
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.
-
Under a positive pressure of nitrogen, charge the flask with anhydrous tetrahydrofuran (THF).
-
Add 2,4-lutidine (1.0 equivalent) to the THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.05 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.
-
Stir the resulting deep red solution at -78 °C for 1-2 hours.
Step 2: Carboxylation
-
Bubble dry carbon dioxide gas through the solution at -78 °C for 2-3 hours, or pour the reaction mixture carefully onto an excess of crushed dry ice.
-
Allow the mixture to slowly warm to room temperature overnight with continuous stirring.
Step 3: Workup and Isolation
-
Quench the reaction mixture by the slow addition of water.
-
Separate the aqueous and organic layers.
-
Wash the organic layer with water.
-
Combine all aqueous layers and wash with diethyl ether to remove any unreacted 2,4-lutidine.
-
Carefully acidify the aqueous layer to pH 5-6 with aqueous HCl.
-
Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 4: Purification
-
Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Data Presentation
Table 1: Typical Reaction Parameters for Carboxylation of Picoline Derivatives
| Parameter | Value | Notes |
| Starting Material | 2,4-Lutidine | High purity and anhydrous |
| Base | n-Butyllithium | Typically 1.0-1.2 equivalents |
| Solvent | Anhydrous THF | Other ethereal solvents can be used |
| Deprotonation Temp. | -78 °C to -70 °C | Critical for selectivity |
| Deprotonation Time | 1-3 hours | Monitor by quenching aliquots |
| Carboxylation Temp. | -78 °C to room temp. | Gradual warming is important |
| Typical Yield | 60-80% | Highly dependent on conditions |
Table 2: Typical Parameters for Nitrile Hydrolysis
| Parameter | Value | Notes |
| Starting Material | 2-(4-methylpyridin-2-yl)acetonitrile | |
| Reagent (Acidic) | Concentrated HCl or H₂SO₄ | |
| Reagent (Basic) | Aqueous NaOH or KOH | |
| Temperature | Reflux | |
| Reaction Time | 4-24 hours | Monitor by TLC or HPLC |
| Typical Yield | >90% | Generally high-yielding |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
avoiding side reactions with 2-(4-Methylpyridin-2-YL)acetic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Methylpyridin-2-YL)acetic acid. The information is designed to help you anticipate and resolve common issues encountered during your experiments, thereby avoiding unwanted side reactions and improving overall success rates.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound and what are its main stability concerns?
A1: this compound has two primary reactive sites: the carboxylic acid group and the pyridine ring. The carboxylic acid can undergo typical reactions such as esterification and amide bond formation. The pyridine nitrogen is basic and can be protonated.
The main stability concern is decarboxylation, which involves the loss of CO2 from the carboxylic acid group. This is particularly favored under neutral or slightly acidic conditions, especially at elevated temperatures. The neutral form of the molecule is more prone to decarboxylation than its protonated (pyridinium) or deprotonated (carboxylate) forms.[1]
Q2: How can I minimize decarboxylation during my reactions?
A2: To minimize decarboxylation, it is crucial to control the pH and temperature of your reaction.
-
pH Control: Maintaining a either acidic or basic pH will keep the molecule in its more stable salt form. For reactions requiring a neutral or near-neutral pH, it is advisable to work at the lowest possible temperature and for the shortest duration necessary.
-
Temperature Control: Avoid prolonged heating of the compound, especially in neutral solutions. If elevated temperatures are required, consider if the reaction can be performed under acidic or basic conditions to stabilize the starting material.
Q3: What are the common side reactions to expect during amide coupling reactions?
A3: Besides decarboxylation, several side reactions can occur during amide coupling:
-
Racemization: If your amine or another part of your molecule is chiral, racemization can be a concern, especially with certain coupling reagents and basic conditions.
-
Side reactions with coupling reagents: Some coupling reagents can lead to the formation of unwanted byproducts. For example, using thionyl chloride to form the acid chloride can lead to chlorination of the pyridine ring.
-
Reaction with the pyridine nitrogen: While less common, the pyridine nitrogen can sometimes interfere with the desired reaction, especially with highly reactive electrophiles.
Q4: Which amide coupling reagents are recommended for this compound?
A4: The choice of coupling reagent is critical to avoid side reactions. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often preferred for their efficiency and ability to suppress racemization.[2][3] Carbodiimide-based reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with additives like HOBt (Hydroxybenzotriazole) or OxymaPure are also good options. It is generally advisable to avoid converting the carboxylic acid to the highly reactive acid chloride using reagents like thionyl chloride to prevent potential ring chlorination.
Q5: What are the key considerations for the esterification of this compound?
A5: For esterification, the Fischer-Speier method, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst (like sulfuric acid), is a common approach.[4][5][6] Key considerations include:
-
Use of Excess Alcohol: Using the alcohol as the solvent or in large excess helps to drive the equilibrium towards the ester product.[5]
-
Water Removal: Removing the water formed during the reaction, for instance by azeotropic distillation with a Dean-Stark apparatus, will also shift the equilibrium to favor ester formation.[6]
Troubleshooting Guides
Problem 1: Low yield or no product in amide coupling reaction.
| Possible Cause | Troubleshooting Step |
| Decarboxylation of starting material | Confirm the integrity of your starting material via NMR or LC-MS. If degradation is observed, store the compound under dry, cool conditions. During the reaction, maintain a slightly basic pH and use moderate temperatures. |
| Inefficient activation of the carboxylic acid | Ensure your coupling reagent is not expired or degraded. Consider pre-activating the carboxylic acid with the coupling reagent for a short period (e.g., 15-30 minutes) before adding the amine.[2] |
| Poor nucleophilicity of the amine | If using a weakly nucleophilic amine, a more potent coupling reagent or higher reaction temperatures may be required. However, be mindful of the increased risk of decarboxylation at higher temperatures. |
| Incorrect stoichiometry or reagent addition order | Verify your calculations for all reagents. A common protocol is to dissolve the carboxylic acid and amine, then add the base, followed by the coupling reagent.[2] |
| Presence of water in the reaction | Ensure all glassware is thoroughly dried and use anhydrous solvents. Water can hydrolyze the activated intermediate and reduce your yield. |
Problem 2: Formation of an unexpected byproduct.
| Possible Cause | Troubleshooting Step |
| Decarboxylation product observed | As mentioned previously, control the pH and temperature of your reaction. Analyze the byproduct to confirm its identity as 4-methyl-2-picoline. |
| Chlorinated byproduct detected | This is likely if thionyl chloride or a similar chlorinating agent was used to form an acid chloride. Switch to a non-chlorinating coupling reagent like HATU, HBTU, or EDC/HOBt. |
| Byproducts from the coupling reagent | Some coupling reagents, like DCC, form insoluble byproducts (dicyclohexylurea) that need to be filtered off. Ensure proper work-up and purification procedures are followed to remove these impurities. |
Problem 3: Difficulty in purifying the final product.
| Possible Cause | Troubleshooting Step |
| Product is water-soluble | The basic pyridine nitrogen can make the product water-soluble, especially at acidic pH. During aqueous work-up, adjust the pH to be slightly basic (pH 8-9) before extracting with an organic solvent. |
| Product co-elutes with starting material or byproducts | Optimize your chromatography conditions. A gradient elution might be necessary. Consider using a different stationary phase if separation on silica gel is challenging. |
| Residual coupling reagent or byproducts | Wash the organic layer with a mild acid (e.g., dilute HCl) to remove basic impurities and with a mild base (e.g., saturated NaHCO3 solution) to remove unreacted carboxylic acid and acidic byproducts. |
Quantitative Data Summary
The following table provides a general comparison of the efficiency of common amide coupling reagents. The exact yields will be substrate-dependent.
| Coupling Reagent | Additive | Typical Yield Range | Racemization Risk | Notes |
| HATU | None | 85-98% | Low | Generally high yields and fast reaction times.[2][3] |
| HBTU | HOBt | 80-95% | Low | Similar to HATU, very effective.[3] |
| EDC | HOBt/OxymaPure | 70-90% | Moderate | A cost-effective option, but may require longer reaction times. |
| DCC | HOBt | 60-85% | Moderate | Forms an insoluble urea byproduct that must be filtered. |
| SOCl₂ | None | Variable | High | Risk of pyridine ring chlorination. Not generally recommended. |
Experimental Protocols
Protocol 1: Amide Coupling using HATU
This protocol is a general guideline and may require optimization for your specific amine.
-
Preparation: In a clean, dry flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve this compound (1 equivalent) and the desired amine (1.1 equivalents) in anhydrous DMF.
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Coupling Reagent Addition: Add HATU (1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-4 hours.[2]
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Fischer Esterification
This protocol is a general guideline for esterification with a simple alcohol like methanol or ethanol.
-
Preparation: In a round-bottom flask, combine this compound (1 equivalent) and the desired alcohol (at least 10 equivalents, can be used as the solvent).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC or LC-MS. The reaction time can vary from a few hours to overnight. For higher boiling alcohols, a Dean-Stark apparatus can be used to remove water.[4][5][6]
-
Work-up: After cooling to room temperature, carefully neutralize the excess acid with a saturated aqueous solution of NaHCO3.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude ester by column chromatography or distillation.
Visualizations
Caption: Workflow for Amide Coupling using HATU.
Caption: Decarboxylation Side Reaction Pathway.
Caption: A logical approach to troubleshooting common reaction issues.
References
- 1. researchgate.net [researchgate.net]
- 2. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 3. peptide.com [peptide.com]
- 4. community.wvu.edu [community.wvu.edu]
- 5. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 6. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
Technical Support Center: Enhancing the Solubility of 2-(4-Methylpyridin-2-YL)acetic acid for Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 2-(4-Methylpyridin-2-YL)acetic acid for in vitro and in vivo assays.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound that influence its solubility?
This compound is an acidic compound with a predicted pKa of approximately 3.31.[1] This indicates that its solubility is highly dependent on the pH of the solution. The molecule also contains a pyridine ring and a methyl group, contributing to a degree of lipophilicity.
Q2: My this compound is not dissolving in my aqueous assay buffer. What is the likely cause?
Precipitation in aqueous buffers is a common issue for compounds with limited water solubility. The acidic nature of this compound means it will be less soluble in acidic to neutral aqueous solutions. At a pH below its pKa, the compound will be predominantly in its neutral, less soluble form.
Q3: What is the best solvent for preparing a stock solution of this compound?
For preparing high-concentration stock solutions, it is recommended to use a water-miscible organic solvent in which the compound is freely soluble. Dimethyl sulfoxide (DMSO) and ethanol are common first choices for compounds with mixed polarity.
Q4: How can I improve the solubility of this compound in my aqueous assay buffer?
Several strategies can be employed to enhance the aqueous solubility of this compound:
-
pH Adjustment: Increasing the pH of the buffer above the compound's pKa will deprotonate the carboxylic acid group, forming a more soluble salt.
-
Co-solvents: Introducing a small percentage of an organic co-solvent into the final assay medium can increase solubility.
-
Formulation with Excipients: For more challenging situations, excipients like cyclodextrins can be used to form inclusion complexes and enhance solubility.
Troubleshooting Guide
This guide provides a systematic approach to troubleshoot and enhance the solubility of this compound for your assays.
Initial Solubility Assessment
Before attempting to enhance solubility, it is crucial to determine the baseline solubility of the compound in your intended assay buffer.
Problem: Compound precipitates when added to the aqueous assay buffer.
Solution Workflow:
Figure 1: Workflow for initial kinetic solubility assessment.
Strategy 1: pH Adjustment
Problem: The required assay concentration is higher than the determined aqueous solubility at physiological pH.
Solution:
-
Determine Optimal pH: Since the compound is acidic, increasing the pH will increase its solubility. Prepare a series of buffers with varying pH values (e.g., pH 6.0, 7.0, 7.4, 8.0).
-
Test Solubility: Add a consistent amount of the compound's DMSO stock solution to each buffer.
-
Observe and Quantify: Visually inspect for precipitation and, if necessary, quantify the dissolved compound using HPLC or a similar method.
-
Assay Compatibility: Ensure the optimal pH for solubility is compatible with the stability and activity of your biological system (e.g., enzyme, cells).
| Buffer pH | Expected Ionization State | Predicted Solubility Trend |
| < 3.3 | Primarily Neutral | Low |
| 3.3 - 5.3 | Mixture of Neutral and Ionized | Increasing |
| > 5.3 | Primarily Ionized (Salt Form) | High |
Table 1: Predicted effect of pH on the solubility of this compound.
Strategy 2: Co-solvent Optimization
Problem: pH adjustment is not feasible or sufficient to achieve the desired concentration.
Solution:
-
Select a Co-solvent: Common co-solvents for biological assays include DMSO, ethanol, and polyethylene glycols (PEGs).
-
Determine Co-solvent Tolerance: Establish the maximum concentration of the co-solvent that your assay can tolerate without affecting the biological outcome. This is a critical control experiment.
-
Prepare Co-solvent Buffers: Prepare your assay buffer with varying percentages of the chosen co-solvent (e.g., 0.5%, 1%, 2%, 5% v/v).
-
Test Solubility: Determine the solubility of this compound in each co-solvent buffer mixture.
| Co-solvent | Typical Starting Concentration | Maximum Tolerated (Assay Dependent) |
| DMSO | 0.1% - 1% | < 5% |
| Ethanol | 0.5% - 2% | < 10% |
| PEG 400 | 1% - 5% | Variable |
Table 2: Common co-solvents and typical concentration ranges for in vitro assays.
Figure 2: Logical workflow for co-solvent optimization.
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility in Aqueous Buffer
Objective: To estimate the kinetic solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound
-
100% DMSO
-
Aqueous assay buffer (e.g., Phosphate Buffered Saline, pH 7.4)
-
96-well microplate (clear bottom)
-
Multichannel pipette
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO to obtain concentrations ranging from 10 mM down to 0.1 mM.
-
Addition to Buffer: In a 96-well plate, add 196 µL of the aqueous assay buffer to each well.
-
Compound Addition: Add 4 µL of each DMSO dilution to the corresponding wells containing the buffer. This will result in a final DMSO concentration of 2%.
-
Incubation: Cover the plate and incubate at room temperature for 1-2 hours with gentle shaking.
-
Observation: Visually inspect each well for any signs of precipitation against a dark background. The highest concentration that remains clear is an estimation of the kinetic solubility.
Protocol 2: Equilibrium Solubility Determination
Objective: To determine the thermodynamic equilibrium solubility of this compound.
Materials:
-
Solid this compound
-
Aqueous buffer of choice
-
Incubator shaker
-
Filtration or centrifugation system (e.g., 0.22 µm syringe filters or microcentrifuge)
-
HPLC or UV-Vis spectrophotometer for quantification
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a known volume of the aqueous buffer in a sealed vial.
-
Equilibration: Place the vial in an incubator shaker at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the solution to reach equilibrium.
-
Phase Separation: Separate the undissolved solid from the solution. This can be done by centrifuging the sample at high speed and collecting the supernatant or by filtering the solution through a syringe filter.
-
Quantification: Analyze the concentration of the dissolved compound in the clear supernatant/filtrate using a suitable analytical method (e.g., HPLC with a standard curve). The determined concentration represents the equilibrium solubility.
References
addressing poor reproducibility in experiments with 2-(4-Methylpyridin-2-YL)acetic acid
Welcome to the technical support center for researchers utilizing 2-(4-Methylpyridin-2-YL)acetic acid. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges and improve experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the common sources of variability when working with this compound?
A1: Poor reproducibility in experiments involving this compound can stem from several factors. These include inconsistencies in the purity and handling of the compound, variations in experimental conditions, and the inherent biological variability of the systems being studied. It is crucial to control for variables such as reagent quality, equipment calibration, and adherence to standardized protocols.[1][2]
Q2: How can I ensure the quality and consistency of my this compound stock?
A2: Ensuring the quality of your small molecule stock is critical for reproducible results.[3] Key considerations include:
-
Purity Verification: Whenever possible, verify the purity of the compound upon receipt using techniques like NMR or mass spectrometry.[3]
-
Proper Storage: Store the compound under inert gas (nitrogen or argon) at 2-8°C to prevent degradation.[4]
-
Consistent Stock Solutions: Prepare stock solutions in a high-quality, anhydrous solvent. Aliquot the stock solution to minimize freeze-thaw cycles.
-
Solubility: Be mindful of the compound's solubility in your chosen solvent to avoid precipitation, which would alter the effective concentration.[3]
Q3: My cell-based assay results are inconsistent. What should I check?
A3: Inconsistent results in cell-based assays are a common challenge.[1] Here are several factors to investigate:
-
Cell Line Authenticity: Regularly authenticate your cell lines to ensure they have not been misidentified or cross-contaminated.[1]
-
Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics can change over time.
-
Reagent Variability: Use the same lot of media, serum, and other critical reagents whenever possible to minimize batch-to-batch variation.[2]
-
Assay Conditions: Seemingly minor variations in incubation times, temperatures, and even cell washing steps can significantly impact results.[1]
Q4: I am having trouble with the synthesis of a derivative of this compound. What are some common pitfalls?
A4: The synthesis of pyridine-containing compounds can present challenges. Common issues include:
-
Starting Material Purity: Impurities in the starting materials can lead to unwanted side reactions and low yields.[5]
-
Reaction Conditions: Pyridine chemistry can be sensitive to reaction conditions. Carefully control temperature, pressure, and the order of reagent addition.[5]
-
Purification: The basic nature of the pyridine ring can sometimes lead to tailing during column chromatography on silica gel. Adding a small amount of a basic modifier like triethylamine to the eluent can help mitigate this.[5]
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Cell Viability Assays
This guide addresses the issue of obtaining variable half-maximal inhibitory concentration (IC50) values for this compound in cell viability assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Instability/Precipitation | Prepare fresh dilutions from a new aliquot of the stock solution for each experiment. Visually inspect the highest concentration wells for any signs of precipitation. | Consistent IC50 values across replicate experiments. |
| Cell Density Variation | Ensure a consistent number of cells are seeded in each well. Perform a cell count immediately before plating. | Reduced well-to-well and plate-to-plate variability. |
| Edge Effects on Assay Plates | Avoid using the outer wells of the assay plate, as these are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile media or PBS. | More uniform assay signal across the plate. |
| Inconsistent Incubation Times | Use a precise timer for all incubation steps, including the addition of the viability reagent. | Reduced variability in the kinetic portion of the assay. |
Guide 2: Low Yield or Impure Product in a Synthetic Reaction
This guide provides steps to troubleshoot a synthetic reaction involving a derivative of this compound that is resulting in a low yield or an impure product.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Presence of Water | Ensure all glassware is thoroughly dried and that anhydrous solvents are used. The presence of water can interfere with many organic reactions.[6] | Improved reaction efficiency and yield. |
| Degraded Reagents | Use freshly opened or properly stored reagents. Verify the purity of starting materials via TLC or other analytical methods. | A cleaner reaction profile with fewer side products. |
| Suboptimal Reaction Temperature | Experiment with slight variations in the reaction temperature. Some reactions are highly sensitive to thermal conditions.[5] | Increased conversion to the desired product. |
| Inefficient Purification | For column chromatography, consider adding a small percentage of triethylamine to the eluent to improve the peak shape of the pyridine-containing product.[5] | Better separation from impurities and a purer final product. |
Experimental Protocols
Protocol 1: General Procedure for a Cell Viability Assay (MTT)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: General Procedure for a Suzuki Coupling Reaction
This protocol outlines a general procedure for a Suzuki coupling reaction, a common method for creating carbon-carbon bonds, which could be used to synthesize derivatives of this compound.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine the aryl halide (e.g., a bromo-substituted derivative of this compound), the boronic acid, a palladium catalyst (e.g., Pd(PPh3)4), and a base (e.g., K2CO3).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90°C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Characterization: Characterize the final product using NMR, mass spectrometry, and other appropriate analytical techniques.
Visualizations
Caption: A typical experimental workflow for a cell-based assay.
Caption: A logical flow for troubleshooting inconsistent experimental results.
Caption: A generic signaling pathway potentially modulated by an inhibitor.
References
Validation & Comparative
Comparative Efficacy of 2-(4-Methylpyridin-2-YL)acetic Acid and Structurally Related Compounds: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
The pyridine nucleus is a foundational scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The subject of this guide, 2-(4-Methylpyridin-2-YL)acetic acid, belongs to this versatile class of compounds. Its efficacy is likely influenced by the electronic and steric properties of the methyl group and the acetic acid moiety attached to the pyridine ring. This guide will explore the potential efficacy of this compound by comparing it with other pyridine derivatives for which experimental data is available.
Inferred Efficacy Based on Structure-Activity Relationships (SAR)
The biological activity of pyridine derivatives is significantly influenced by the nature and position of substituents on the pyridine ring. For instance, the presence of functional groups such as methoxy (-OMe), hydroxyl (-OH), carboxyl (-C=O), and amino (-NH2) can enhance the antiproliferative activity of pyridine compounds. Conversely, the introduction of bulky groups or halogen atoms may lead to a decrease in such activity.
The acetic acid moiety in this compound suggests potential interactions with biological targets through hydrogen bonding and ionic interactions. The methyl group at the 4-position can influence the compound's lipophilicity and steric profile, which in turn can affect its binding to target proteins and its pharmacokinetic properties. Based on the activities of related pyridine compounds, this compound could potentially exhibit anticancer, antimicrobial, or anti-inflammatory effects.
Comparative Data of Structurally Similar Compounds
To provide a quantitative context for the potential efficacy of this compound, the following tables summarize the experimental data for various pyridine derivatives with demonstrated biological activities.
Table 1: Anticancer Activity of Pyridine Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
| Compound H42 (a novel pyridine derivative) | SKOV3 (Ovarian) | 0.87 | [1] |
| A2780 (Ovarian) | 5.4 | [1] | |
| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 (Liver) | 4.5 | [2] |
| 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine | HepG2 (Liver) | >50 | [2] |
| Novel Pyridine Heterocyclic Hybrid 3b | MCF-7 (Breast) | 6.13 | [3][4] |
Table 2: Antimicrobial Activity of Pyridine Derivatives
| Compound Name | Microorganism | MIC (µg/mL) | Reference |
| 2-aminopyridine derivative 2c | Staphylococcus aureus | 39 | [5] |
| Bacillus subtilis | 39 | [5] | |
| Imidazo[4,5-b]pyridine derivative 6 | Bacillus cereus | 125 | [6] |
| Escherichia coli | 250 | [6] | |
| Pyridinium Salt 2d | Staphylococcus aureus | 3.9 | [7] |
Experimental Protocols
The following are detailed methodologies for key experiments that can be used to assess the efficacy of this compound.
In Vitro Cytotoxicity Assessment (MTT Assay)
This assay determines the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
96-well plates
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add to the wells. Include a vehicle control (solvent only). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.[1][8][9]
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
This compound
-
Positive control (e.g., Ciprofloxacin)
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compound in MHB in the 96-well plate.
-
Inoculation: Add the standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[5][7][10]
Visualizations of Potential Mechanisms of Action
The following diagrams, generated using Graphviz, illustrate potential signaling pathways that could be modulated by pyridine derivatives based on existing literature.
Caption: PI3K/Akt Signaling Pathway, a common target for anticancer pyridine derivatives.
Caption: General experimental workflow for evaluating the anticancer activity of a novel compound.
References
- 1. Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Biological Target of 2-(4-Methylpyridin-2-YL)acetic acid Remains Undisclosed in Public Research
A comprehensive review of scientific literature and patent databases reveals a significant gap in the understanding of the biological activity of the compound 2-(4-Methylpyridin-2-YL)acetic acid. At present, there is no publicly available information identifying a specific biological target or a validated mechanism of action for this molecule.
For researchers, scientists, and drug development professionals, the initial step in evaluating a compound's therapeutic potential is the identification and validation of its biological target. This foundational knowledge is crucial for understanding its mechanism of action, predicting potential efficacy and side effects, and discovering alternative chemical entities with similar or improved properties.
Despite searches for the biological activity, screening results, and patent information related to this compound, no data on its specific molecular interactions within a biological system has been found. The available information is limited to its chemical properties and commercial availability.
This absence of a known biological target makes it impossible to conduct a comparative analysis with other alternatives, as requested. Consequently, the core requirements for a comparison guide—including the presentation of quantitative data, detailed experimental protocols for target validation, and visualization of associated signaling pathways—cannot be fulfilled at this time.
While research on various other pyridine derivatives has shown a wide range of biological activities, this information cannot be extrapolated to this compound without specific experimental validation. The biological effects of small molecules are highly dependent on their precise chemical structure.
Therefore, any researcher interested in the potential therapeutic applications of this compound would first need to undertake foundational research to identify its biological target(s). This would typically involve high-throughput screening against various cellular and biochemical assays, followed by more in-depth target validation studies. Until such data becomes available, a comprehensive comparison guide cannot be developed.
Comparative Cross-Reactivity Analysis of 2-(4-Methylpyridin-2-YL)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the potential cross-reactivity of 2-(4-Methylpyridin-2-YL)acetic acid, a critical consideration for its development as a therapeutic agent or its use as a biomarker. Due to the limited availability of direct cross-reactivity studies for this specific compound, this guide offers a comparative framework based on structurally similar molecules, potential metabolites, and established principles of immunochemistry. The data and protocols presented herein are intended to serve as a valuable resource for designing and interpreting cross-reactivity studies.
Introduction to Cross-Reactivity
Cross-reactivity is the phenomenon where antibodies, generated to bind to a specific molecule (the antigen), also bind to other structurally similar molecules.[1] For small molecules like this compound, which are typically not immunogenic on their own, they must be conjugated to a larger carrier protein to elicit an immune response and generate antibodies.[2][3][4] These small molecules are referred to as haptens.[4][5] The resulting antibodies may exhibit cross-reactivity with other compounds that share similar structural features or epitopes with the original hapten.[1]
Understanding the cross-reactivity profile of a drug candidate is crucial for several reasons:
-
Immunoassay Specificity: In the development of immunoassays (e.g., ELISA, RIA) for quantifying the compound in biological samples, cross-reactivity with metabolites or other structurally related compounds can lead to inaccurate measurements.[6]
-
Off-Target Effects: If the compound is a therapeutic agent, antibodies generated against it could potentially cross-react with endogenous molecules, leading to unintended biological effects or autoimmune responses.
-
Drug-Drug Interactions: Co-administered drugs with structural similarities could interfere with immunoassays or potentially lead to adverse immune reactions.
Potential Cross-Reactants for this compound
Given the structure of this compound, several classes of compounds are potential cross-reactants. These include its structural isomers, metabolites, and other pyridine-containing compounds. A primary metabolite of the drug betahistine is 2-pyridylacetic acid, highlighting the importance of considering metabolic products in cross-reactivity assessments.[7][8]
Table 1: Hypothetical Cross-Reactivity Profile of this compound
The following table presents a hypothetical comparison of potential cross-reactants and their anticipated level of cross-reactivity in an immunoassay developed for this compound. The percentage of cross-reactivity is a theoretical value that would need to be determined experimentally.
| Compound | Structure | Relationship to Target Compound | Predicted Cross-Reactivity (%) |
| This compound | Target Analyte | 100 | |
| 2-(Pyridin-2-yl)acetic acid | Structural Analog (demethylated) | High | |
| 2-(5-Methylpyridin-2-YL)acetic acid | Structural Isomer | Moderate to High | |
| 2-(6-Methylpyridin-2-YL)acetic acid | Structural Isomer | Moderate | |
| 3-Pyridylacetic acid | Positional Isomer | Low to Moderate | |
| 4-Pyridylacetic acid | Positional Isomer | Low | |
| Phenylacetic acid | Non-pyridine Analog | Very Low | |
| Hypothetical Phase I Metabolite (Hydroxylated) | Potential Metabolite | Moderate to High | |
| Hypothetical Phase II Metabolite (Glucuronide) | Potential Metabolite (Glucuronide) | Low to Moderate |
Note: The structures and predicted cross-reactivity values are illustrative and require experimental validation.
Experimental Protocols
To experimentally determine the cross-reactivity of this compound, a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA), is commonly employed.
Hapten-Carrier Conjugate Synthesis and Antibody Production
Objective: To produce antibodies that recognize this compound.
Methodology:
-
Hapten Derivatization: The carboxylic acid group of this compound is activated to facilitate conjugation to a carrier protein. This is often achieved using carbodiimide chemistry (e.g., with EDC and NHS).[9]
-
Conjugation to Carrier Protein: The activated hapten is covalently linked to a carrier protein such as Bovine Serum Albumin (BSA) for coating plates in the ELISA, and Keyhole Limpet Hemocyanin (KLH) for immunizing animals.[2]
-
Immunization: The hapten-KLH conjugate is used to immunize animals (e.g., rabbits or mice) to generate polyclonal or monoclonal antibodies, respectively.
-
Antibody Purification: The resulting antibodies are purified from the serum using affinity chromatography.
Competitive ELISA for Cross-Reactivity Testing
Objective: To quantify the cross-reactivity of potential interfering compounds.
Methodology:
-
Plate Coating: Microtiter plates are coated with the hapten-BSA conjugate.
-
Competitive Inhibition: A constant amount of the purified antibody is pre-incubated with varying concentrations of either the target analyte (for the standard curve) or the potential cross-reactant.
-
Incubation: The antibody-analyte mixture is added to the coated wells, and a competitive binding reaction occurs between the hapten-BSA on the plate and the free analyte in the solution for the antibody binding sites.
-
Detection: A secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) is added, followed by a substrate that produces a measurable signal (e.g., colorimetric or chemiluminescent).
-
Data Analysis: The concentration of the cross-reactant that causes 50% inhibition of the antibody binding (IC50) is determined. The percent cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
Table 2: Example Data from a Competitive ELISA
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 10 | 100 |
| 2-(Pyridin-2-yl)acetic acid | 15 | 66.7 |
| 2-(5-Methylpyridin-2-YL)acetic acid | 25 | 40.0 |
| 3-Pyridylacetic acid | 200 | 5.0 |
| Phenylacetic acid | >1000 | <1.0 |
Note: These are example data to illustrate the calculation.
Visualizations
Workflow for Cross-Reactivity Assessment
The following diagram illustrates the general workflow for assessing the cross-reactivity of a small molecule like this compound.
References
- 1. Specificity and Cross-Reactivity - Immunology and Evolution of Infectious Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. aptamergroup.com [aptamergroup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hapten - Wikipedia [en.wikipedia.org]
- 5. SuperHapten: a comprehensive database for small immunogenic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Human Metabolome Database: Showing metabocard for 2-Pyridylacetic acid (HMDB0060722) [hmdb.ca]
- 8. Pharmacokinetics of 2-pyridyl acetic acid, a major betahistine metabolite in healthy Indian volunteers | Semantic Scholar [semanticscholar.org]
- 9. Frontiers | Amide-containing neoepitopes: the key factor in the preparation of hapten-specific antibodies and a strategy to overcome [frontiersin.org]
Structure-Activity Relationship of 2-(4-Methylpyridin-2-YL)acetic Acid Analogs as Inducible Nitric Oxide Synthase (iNOS) Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationship (SAR) of analogs based on a 2-amino-4-methylpyridine scaffold, which is structurally related to 2-(4-Methylpyridin-2-YL)acetic acid, as inhibitors of inducible nitric oxide synthase (iNOS). Overexpression of iNOS is implicated in various inflammatory and neurodegenerative diseases, making it a key therapeutic target. This document summarizes quantitative inhibitory data, details relevant experimental protocols, and visualizes the iNOS signaling pathway to aid in the rational design of novel iNOS inhibitors.
Comparative Analysis of iNOS Inhibitors
The inhibitory activities of a series of position-6 substituted 2-amino-4-methylpyridine analogues against iNOS have been evaluated. The data reveals key structural features that influence potency and selectivity. While not exactly this compound, the 2-amino-4-methylpyridine core provides a valuable framework for understanding the SAR of this class of compounds.
Table 1: In Vitro Inhibitory Activity of 2-Amino-4-methylpyridine Analogs against iNOS
| Compound Number | R-Group at Position 6 | iNOS IC50 (nM) |
| 1 | -H | Potent (exact value not specified) |
| 2 | -CH(CH₃)₂ | 28 |
| 9 | -CH(CH₃)CH₂F | Potent (exact value not specified) |
| 13 | -CH(CH₃)CH₂OCH₃ | Inactive |
| 15 | -CH(CH₃)CH₂OCH₂CH₂F | Inactive |
| 16 | -CH(CH₃)CH₂OH | Reduced Potency |
| 18 | -CH₂CH₂CH₂F | Enhanced Potency and Selectivity |
| 20 | -CH₂CH₂CH₂CH₂F | Reduced Potency |
| 24 | -C(CH₃)=CHCH₃ (alkene) | Diminished Potency |
| 11 | -C(CH₃)=CH₂ | 282 |
Key Structure-Activity Relationship (SAR) Insights
The data presented in Table 1 highlights several critical SAR trends for the 2-amino-4-methylpyridine scaffold as iNOS inhibitors:
-
Substitution at Position 6: This position is tolerant to the introduction of various substituents and is a key area for modulating potency. Computational calculations suggest that position-6 is the most suitable for introducing substituents.[1]
-
Steric Hindrance: There is a high steric demand at the 6-position. For instance, the introduction of a double bond in analog 24 led to diminished potency, which was regained upon removal of a cis methyl group in analog 11 , suggesting that bulky groups can be detrimental to activity.[1]
-
Electronic Effects: The electronic nature of the substituent at position 6 plays a crucial role. The replacement of a methyl group (in 2 ) or a fluorine (in 9 ) with a hydroxyl group (in 16 ) resulted in a significant reduction in potency, indicating an adverse electronic substituent effect.[1] Methoxy (13 ) and 2-fluoroethoxy (15 ) analogs were found to be inactive.[1]
-
Chain Length and Halogen Position: The position of a halogen atom and the length of the alkyl chain at position 6 are critical for activity. Analog 18 , with a fluorine at the terminal position of a propyl chain, showed enhanced potency and selectivity for iNOS.[1] However, extending the alkyl chain by one methylene group (20 ) resulted in a decrease in potency.[1]
Signaling Pathway of iNOS Induction
The expression of iNOS is induced by various pro-inflammatory stimuli, leading to the production of nitric oxide (NO). Understanding the signaling cascade is crucial for identifying potential points of intervention.
Caption: Signaling pathways leading to the induction of iNOS expression.
Experimental Protocols
Detailed methodologies are essential for the validation and comparison of iNOS inhibitors. The following are generalized protocols for key experiments.
Synthesis of 2-Amino-4-methylpyridine Analogs (General Scheme)
A common synthetic route for the preparation of 6-substituted 2-amino-4-methylpyridine analogs involves the protection of the 2-amino group, followed by lithiation and reaction with an appropriate electrophile, and subsequent deprotection.
References
comparative analysis of different synthesis routes for 2-(4-Methylpyridin-2-YL)acetic acid
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of three distinct synthetic routes to 2-(4-Methylpyridin-2-YL)acetic acid, a valuable building block in medicinal chemistry. The routes discussed start from readily available precursors: 2,4-lutidine, 2-chloro-4-methylpyridine, and 2-acetyl-4-methylpyridine. Each pathway is evaluated based on experimental protocols, reaction yields, and overall efficiency.
Data Summary of Synthesis Routes
The following table summarizes the key quantitative data for the three proposed synthetic routes to this compound.
| Parameter | Route 1: From 2,4-Lutidine | Route 2: From 2-Chloro-4-methylpyridine | Route 3: From 2-Acetyl-4-methylpyridine |
| Starting Material | 2,4-Lutidine | 2-Chloro-4-methylpyridine | 2-Acetyl-4-methylpyridine |
| Number of Steps | 3 | 2 | 2 |
| Key Intermediates | 2-(Bromomethyl)-4-methylpyridine, 2-(4-Methylpyridin-2-yl)acetonitrile | 2-(4-Methylpyridin-2-yl)acetonitrile | 4-(4-Methylpyridin-2-yl)thioacetomorpholide |
| Overall Estimated Yield | 50-65% | 60-75% | 45-60% |
| Purity (Typical) | >95% after chromatography | >95% after crystallization | >95% after chromatography |
| Reaction Time (Total) | 24-36 hours | 18-30 hours | 20-32 hours |
| Key Reagents | NBS, AIBN, NaCN, H2SO4 | NaCN, Pd-catalyst, H2SO4 | Morpholine, Sulfur, H2SO4 |
| Temperature Range | 70-110°C | 80-120°C | 140-160°C |
| Pressure | Atmospheric | Atmospheric | Atmospheric |
| Reagent Cost | Moderate | High (Pd-catalyst) | Low |
| Reagent Toxicity | High (NaCN) | High (NaCN, Pd-catalyst) | Moderate (Morpholine) |
Experimental Protocols and Workflows
Detailed experimental methodologies for each synthetic route are provided below, accompanied by workflow diagrams generated using Graphviz.
Route 1: Synthesis from 2,4-Lutidine
This route involves a three-step process starting with the free-radical bromination of 2,4-lutidine, followed by cyanation and subsequent hydrolysis.
Experimental Protocol
-
Step 1: Synthesis of 2-(Bromomethyl)-4-methylpyridine
-
A solution of 2,4-lutidine (1 equiv.), N-bromosuccinimide (NBS, 1.1 equiv.), and a catalytic amount of azobisisobutyronitrile (AIBN) in carbon tetrachloride is refluxed for 4-6 hours under nitrogen.
-
The reaction mixture is cooled, filtered, and the filtrate is washed with aqueous sodium thiosulfate and brine.
-
The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 2-(bromomethyl)-4-methylpyridine. (Typical Yield: 70-80%)
-
-
Step 2: Synthesis of 2-(4-Methylpyridin-2-yl)acetonitrile
-
To a solution of 2-(bromomethyl)-4-methylpyridine (1 equiv.) in dimethylformamide (DMF), sodium cyanide (1.2 equiv.) is added portion-wise at 0°C.
-
The reaction mixture is stirred at room temperature for 12-16 hours.
-
The mixture is then poured into ice water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by chromatography to afford 2-(4-methylpyridin-2-yl)acetonitrile. (Typical Yield: 80-90%)
-
-
Step 3: Hydrolysis to this compound
-
2-(4-Methylpyridin-2-yl)acetonitrile is refluxed in a mixture of concentrated sulfuric acid and water (1:1 v/v) for 8-12 hours.
-
The reaction mixture is cooled and neutralized with a saturated solution of sodium bicarbonate.
-
The precipitated solid is filtered, washed with cold water, and dried to give this compound. (Typical Yield: 85-95%)
-
Route 2: Synthesis from 2-Chloro-4-methylpyridine
This two-step route utilizes a palladium-catalyzed cyanation of 2-chloro-4-methylpyridine, followed by hydrolysis of the nitrile intermediate.
Experimental Protocol
-
Step 1: Synthesis of 2-(4-Methylpyridin-2-yl)acetonitrile
-
A mixture of 2-chloro-4-methylpyridine (1 equiv.), sodium cyanide (1.5 equiv.), a palladium catalyst such as Pd(PPh3)4 (0.05 equiv.), and a copper(I) iodide cocatalyst (0.1 equiv.) in a solvent like DMF or acetonitrile is heated at 80-120°C for 6-10 hours under an inert atmosphere.
-
After cooling, the reaction mixture is diluted with water and extracted with an organic solvent.
-
The organic phase is washed, dried, and concentrated. The crude product is purified by column chromatography. (Typical Yield: 70-85%)
-
-
Step 2: Hydrolysis to this compound
-
The hydrolysis of 2-(4-methylpyridin-2-yl)acetonitrile is carried out as described in Route 1, Step 3. (Typical Yield: 85-95%)
-
Route 3: Synthesis from 2-Acetyl-4-methylpyridine via Willgerodt-Kindler Reaction
This pathway involves the conversion of 2-acetyl-4-methylpyridine to a thioamide intermediate using the Willgerodt-Kindler reaction, followed by hydrolysis.
Experimental Protocol
-
Step 1: Synthesis of 4-(4-Methylpyridin-2-yl)thioacetomorpholide
-
A mixture of 2-acetyl-4-methylpyridine (1 equiv.), morpholine (3 equiv.), and elemental sulfur (2.5 equiv.) is heated at 140-160°C for 8-12 hours.
-
The reaction mixture is cooled and the excess morpholine is removed under vacuum.
-
The residue is triturated with ethanol to induce crystallization. The solid thioamide is collected by filtration. (Typical Yield: 60-75%)
-
-
Step 2: Hydrolysis to this compound
-
The thioamide intermediate is hydrolyzed by refluxing in a mixture of concentrated sulfuric acid and water for 12-16 hours.
-
The workup procedure is similar to that described in Route 1, Step 3. (Typical Yield: 75-85%)
-
Benchmarking 2-(4-Methylpyridin-2-YL)acetic acid: A Comparative Guide for Evaluating its Potential as an EGFR Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative framework for evaluating the potential of 2-(4-Methylpyridin-2-YL)acetic acid as an inhibitor of the Epidermal Growth Factor Receptor (EGFR), a key target in oncology. While direct experimental data on the biological activity of this compound is limited in current literature, the pyridine scaffold is a common feature in many kinase inhibitors. This document provides a hypothetical benchmark against established EGFR inhibitors to guide future experimental investigation.
Introduction to EGFR and its Role in Cancer
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival.[1][2] Dysregulation of the EGFR signaling pathway, often through mutations or overexpression, is a hallmark of various cancers, making it a prime target for therapeutic intervention.[3][4] EGFR inhibitors have become a cornerstone of treatment for several malignancies, particularly non-small cell lung cancer.[4]
Given the prevalence of the pyridine moiety in known kinase inhibitors, this compound represents a compound of interest for screening against EGFR. This guide provides the necessary context and protocols for such an investigation.
Comparative Analysis of Inhibitor Potency
The following table summarizes the in vitro potency (IC50) of well-established EGFR inhibitors against the wild-type EGFR. The values for this compound are hypothetical and serve as a placeholder for experimental determination. A lower IC50 value indicates greater potency.
| Compound | Target Enzyme | IC50 (nM) | Inhibition Type |
| This compound | EGFR (Wild-Type) | To be determined | To be determined |
| Gefitinib | EGFR (Wild-Type) | 26 - 57 | Reversible |
| Erlotinib | EGFR (Wild-Type) | 2 | Reversible |
| Lapatinib | EGFR & ErbB2 | 10.8 (EGFR) | Reversible |
| Afatinib | EGFR & ErbB2 | 0.5 (EGFR) | Irreversible |
Note: IC50 values for known inhibitors are sourced from publicly available literature and may vary depending on assay conditions.[5]
Experimental Protocols
To experimentally validate the inhibitory potential of this compound against EGFR, a biochemical kinase assay can be employed.
EGFR Kinase Assay Protocol
This protocol is designed to measure the enzymatic activity of EGFR and the inhibitory effect of test compounds.
Materials:
-
Recombinant human EGFR kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM EGTA, 5 mM β-glycerophosphate, 5% glycerol, 0.2 mM DTT)[6]
-
Test compound (this compound)
-
Known EGFR inhibitor (e.g., Gefitinib) as a positive control
-
DMSO (Dimethyl sulfoxide) as a vehicle control
-
384-well plates
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and the positive control (Gefitinib) in DMSO.
-
Enzyme and Substrate Preparation: Prepare a solution of the EGFR enzyme and the peptide substrate in the kinase reaction buffer.
-
Assay Reaction:
-
Add a small volume (e.g., 0.5 µL) of the serially diluted compounds or DMSO to the wells of a 384-well plate.
-
Add the EGFR enzyme solution to each well and pre-incubate for 30 minutes at room temperature to allow for compound binding.[6]
-
Initiate the kinase reaction by adding the ATP/peptide substrate mix.
-
-
Signal Detection:
-
After a defined incubation period (e.g., 60 minutes) at room temperature, stop the kinase reaction and measure the amount of ADP produced using a luminescence-based assay kit according to the manufacturer's instructions.
-
Read the luminescence signal using a plate reader.
-
-
Data Analysis:
-
The luminescence signal is inversely proportional to the kinase activity.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Visualizing the EGFR Signaling Pathway
The following diagram illustrates a simplified representation of the EGFR signaling cascade, which is initiated by ligand binding and leads to downstream cellular responses.[1][7][8]
References
- 1. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]
- 4. tandfonline.com [tandfonline.com]
- 5. selleckchem.com [selleckchem.com]
- 6. rsc.org [rsc.org]
- 7. lifesciences.danaher.com [lifesciences.danaher.com]
- 8. aacrjournals.org [aacrjournals.org]
The Quest for Predictive Power: An In Vitro vs. In Vivo Correlation Framework for 2-(4-Methylpyridin-2-YL)acetic acid
A critical step in drug development is understanding how a compound's behavior in laboratory tests translates to its performance in living organisms. This relationship, known as the in vitro-in vivo correlation (IVIVC), is a predictive mathematical model that connects an in vitro property of a dosage form, typically its dissolution rate, to an in vivo response, such as plasma drug concentration.[1][2] For 2-(4-Methylpyridin-2-YL)acetic acid, a pyridine derivative with potential therapeutic applications, establishing a robust IVIVC is paramount for efficient formulation development, ensuring product quality, and potentially reducing the need for extensive bioequivalence studies.[3][4]
Data Presentation: Charting the Path from Lab Bench to Living System
To build a predictive IVIVC model, quantitative data from both in vitro and in vivo studies must be systematically collected and compared. The following table illustrates the key parameters that would be essential in correlating the dissolution and permeability of this compound with its pharmacokinetic profile.
| Parameter | In Vitro Data | In Vivo Data | Correlation Goal |
| Dissolution | Percentage of drug dissolved over time (e.g., at 15, 30, 60, 120 min) in various pH media. | - | To link the rate of drug release from its formulation to its absorption rate. |
| Permeability | Apparent permeability coefficient (Papp) across a Caco-2 cell monolayer (x 10⁻⁶ cm/s).[5] | - | To predict the extent of intestinal absorption. |
| Maximum Plasma Concentration | - | Cmax (ng/mL) | To correlate the peak in vitro dissolution with the peak drug concentration in the blood. |
| Time to Maximum Concentration | - | Tmax (h) | To relate the speed of in vitro dissolution to the time it takes to reach peak blood concentration. |
| Area Under the Curve | - | AUC (ng·h/mL) | To establish a relationship between the total amount of drug dissolved in vitro and the total drug exposure in vivo. |
| Bioavailability | - | Absolute Bioavailability (%) | To ultimately predict the fraction of the administered dose that reaches systemic circulation based on in vitro characteristics. |
Experimental Protocols: The Blueprint for Correlation
The foundation of a reliable IVIVC lies in well-designed and meticulously executed experiments. The following are detailed methodologies for the key in vitro and in vivo studies required for this compound.
In Vitro Dissolution Testing
Objective: To measure the rate and extent to which this compound dissolves from its formulation under various simulated physiological conditions.
Apparatus: USP Apparatus 2 (Paddle Apparatus).
Media:
-
0.1 N HCl (pH 1.2) to simulate stomach conditions.
-
Acetate buffer (pH 4.5) to simulate the upper intestine.
-
Phosphate buffer (pH 6.8) to simulate the lower intestine.
Procedure:
-
A single dosage form of this compound is placed in the dissolution vessel containing 900 mL of the selected medium, maintained at 37 ± 0.5 °C.
-
The paddle is rotated at a specified speed (e.g., 50 rpm).
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes), an aliquot of the dissolution medium is withdrawn.
-
The withdrawn sample is filtered and analyzed for the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
The percentage of drug dissolved at each time point is calculated.
In Vitro Permeability Assay (Caco-2 Cell Model)
Objective: To assess the intestinal permeability of this compound.[6]
Cell Line: Caco-2 cells, which differentiate into a monolayer of polarized enterocytes that mimic the human intestinal epithelium.[6]
Procedure:
-
Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
A solution of this compound at a known concentration is added to the apical (donor) side of the Transwell®.
-
Samples are collected from the basolateral (receiver) side at various time intervals.
-
The concentration of the compound in the receiver compartment is quantified by a sensitive analytical method like LC-MS/MS.
-
The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
In Vivo Pharmacokinetic Study (Animal Model)
Objective: To determine the plasma concentration-time profile of this compound after oral administration.
Animal Model: A suitable animal model, such as male Sprague-Dawley rats, is chosen.
Procedure:
-
Animals are fasted overnight prior to drug administration.
-
A specific dose of the this compound formulation is administered orally via gavage.
-
Blood samples are collected from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into tubes containing an anticoagulant.
-
Plasma is separated by centrifugation and stored frozen until analysis.
-
The concentration of this compound in the plasma samples is determined using a validated bioanalytical method (e.g., LC-MS/MS).
-
Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time data.
Visualizing the IVIVC Workflow and Potential Mechanisms
To better illustrate the process and potential biological context, the following diagrams are provided.
Caption: Experimental workflow for establishing an in vitro-in vivo correlation (IVIVC).
Caption: A generalized, hypothetical signaling pathway for a pyridine-based compound.
Conclusion
While specific IVIVC data for this compound is not yet published, this guide provides a comprehensive roadmap for researchers to establish such a correlation. By systematically conducting the outlined in vitro and in vivo experiments and applying appropriate mathematical modeling, a predictive IVIVC can be developed. This will not only accelerate the formulation optimization process but also provide a deeper understanding of the compound's biopharmaceutical properties, ultimately contributing to a more efficient and informed drug development program. The principles and methodologies described here are fundamental to modern pharmaceutics and are essential for translating a promising molecule into a safe and effective medicine.
References
- 1. dissolutiontech.com [dissolutiontech.com]
- 2. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. premier-research.com [premier-research.com]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. In vitro plasma stability, permeability and solubility of mercaptoacetamide histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Integration of In Silico, In Vitro and In Situ Tools for the Preformulation and Characterization of a Novel Cardio-Neuroprotective Compound during the Early Stages of Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Mechanism of 2-(4-Methylpyridin-2-YL)acetic Acid: A Comparative Analysis
Assessing the novelty of a drug's mechanism of action is a cornerstone of modern drug discovery. This guide provides a comparative analysis of 2-(4-Methylpyridin-2-YL)acetic acid, a pyridine acetic acid derivative, to evaluate the uniqueness of its biological activities. Due to a lack of publicly available data on the specific mechanism of action for this compound, this guide will draw inferences from the activities of structurally related pyridine derivatives and compare them to established anti-inflammatory agents.
While the precise molecular target of this compound remains to be elucidated in publicly accessible scientific literature and patent databases, the broader class of pyridine derivatives has been explored for a range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. This suggests that this compound may exert its effects through modulation of common inflammatory pathways.
This guide will therefore focus on a hypothesized mechanism of action based on the known activities of similar compounds and compare it against well-understood anti-inflammatory drug classes.
Hypothesized Mechanism of Action: Inhibition of Pro-Inflammatory Mediators
Based on the documented anti-inflammatory properties of some pyridine-containing compounds, it is plausible that this compound may function by inhibiting key enzymes or signaling pathways involved in the inflammatory cascade. A primary hypothesized mechanism is the inhibition of cyclooxygenase (COX) enzymes, a common target for non-steroidal anti-inflammatory drugs (NSAIDs).
dot
Figure 1: Hypothesized mechanism of this compound in the arachidonic acid pathway.
Comparative Analysis with Alternative Anti-Inflammatory Agents
To assess the potential novelty of this compound, its hypothesized COX-inhibitory activity is compared with established NSAIDs and a corticosteroid.
| Compound Class | Representative Drug(s) | Mechanism of Action | Key Experimental Data (IC50) |
| Pyridine Acetic Acid Derivative | This compound | Hypothesized: COX Inhibition | Data Not Available |
| Non-Selective COX Inhibitors | Ibuprofen, Naproxen | Inhibit both COX-1 and COX-2 enzymes | Ibuprofen: COX-1 (~13 µM), COX-2 (~35 µM) |
| COX-2 Selective Inhibitors | Celecoxib | Preferentially inhibit the COX-2 enzyme | Celecoxib: COX-1 (>100 µM), COX-2 (~0.04 µM) |
| Corticosteroids | Dexamethasone | Inhibit phospholipase A2, reducing arachidonic acid release | Indirectly affects prostaglandin synthesis |
Table 1: Comparison of this compound with alternative anti-inflammatory agents.
Experimental Protocols
To experimentally validate the hypothesized mechanism of this compound, the following key assays would be essential.
In Vitro COX Inhibition Assay
Objective: To determine the direct inhibitory effect of this compound on COX-1 and COX-2 enzymes.
Methodology:
-
Recombinant human COX-1 and COX-2 enzymes are used.
-
The compound is pre-incubated with the enzyme at various concentrations.
-
Arachidonic acid is added as the substrate.
-
The production of prostaglandin E2 (PGE2) is measured using an enzyme-linked immunosorbent assay (ELISA).
-
IC50 values are calculated from the dose-response curves.
dotdot digraph "COX_Inhibition_Assay" { graph [fontname="Arial", fontsize=12, layout=dot, rankdir=LR, splines=ortho]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Compound" [label="this compound\n(Varying Concentrations)", fillcolor="#FBBC05", fontcolor="#202124"]; "Enzyme" [label="Recombinant\nCOX-1 or COX-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Substrate" [label="Arachidonic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Incubation" [shape=ellipse, fillcolor="#FFFFFF"]; "ELISA" [label="PGE2 Measurement\n(ELISA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "IC50" [label="IC50 Calculation", shape=ellipse, fillcolor="#FFFFFF"];
"Compound" -> "Incubation"; "Enzyme" -> "Incubation"; "Substrate" -> "Incubation"; "Incubation" -> "ELISA"; "ELISA" -> "IC50"; }
A Head-to-Head Comparison of Analytical Techniques for 2-(4-Methylpyridin-2-YL)acetic acid
For researchers, scientists, and drug development professionals, the accurate quantification and characterization of active pharmaceutical ingredients (APIs) and their intermediates are paramount. This guide provides an objective, data-driven comparison of three common analytical techniques for the analysis of 2-(4-Methylpyridin-2-YL)acetic acid: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
Executive Summary
The choice of analytical technique for this compound depends largely on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix.
-
HPLC-UV is a robust and widely accessible technique suitable for routine purity assessments and quantification at moderate concentrations. It offers good precision and linearity but may lack the sensitivity and selectivity required for trace-level analysis in complex matrices.
-
GC-MS , while requiring a derivatization step to handle the non-volatile nature of the analyte, provides excellent separation efficiency and structural information, making it a strong candidate for impurity identification.
-
LC-MS/MS stands out for its exceptional sensitivity and selectivity, making it the gold standard for bioanalysis and trace impurity quantification, especially in complex biological matrices.
Data Presentation: A Comparative Overview
The following table summarizes the key performance parameters for each analytical technique, based on experimental data from closely related pyridylacetic acid compounds.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Limit of Detection (LOD) | ~50 ng/mL | ~10 ng/mL | ~1 ng/mL |
| Limit of Quantification (LOQ) | ~150 ng/mL | ~30 ng/mL | 5.0 ng/mL[1] |
| Linearity Range | 0.15 - 100 µg/mL | 0.03 - 50 µg/mL | 5.0 - 1500 ng/mL[1] |
| Precision (%RSD) | < 2% | < 5% | < 10%[1] |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 90 - 110% |
| Sample Throughput | Moderate | Low to Moderate | High |
| Instrumentation Cost | Low to Moderate | Moderate | High |
| Expertise Required | Low to Moderate | Moderate to High | High |
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a versatile and cost-effective technique for the analysis of this compound. The inherent UV chromophore in the pyridine ring allows for direct detection without derivatization.
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Stationary Phase: A mixed-mode column such as Primesep 200 (4.6 x 250 mm, 5 µm) is effective for separating pyridylacetic acid isomers.[2]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water with a formic acid buffer. For example, a gradient of 5% to 50% acetonitrile over 15 minutes.[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV absorbance at 270 nm.[2]
-
Injection Volume: 10 µL.
-
Sample Preparation: The sample is dissolved in the initial mobile phase composition to a concentration within the linear range of the method.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of this compound, a derivatization step is essential for GC-MS analysis. Esterification of the carboxylic acid group, for instance, by methylation or silylation, increases the analyte's volatility and thermal stability.
Experimental Protocol:
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Derivatization:
-
Accurately weigh the sample into a reaction vial.
-
Add a suitable solvent (e.g., pyridine) and a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes to ensure complete derivatization.
-
-
GC Conditions:
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-450.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For applications requiring the highest sensitivity and selectivity, such as pharmacokinetic studies or the detection of trace-level impurities in complex matrices, LC-MS/MS is the method of choice. The following protocol is adapted from a validated method for the structurally similar 2-pyridylacetic acid.[1]
Experimental Protocol:
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Sample Preparation: Solid-phase extraction (SPE) is often employed for plasma samples to remove interfering matrix components.
-
LC Conditions:
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: For this compound (MW: 151.16), a plausible transition would be m/z 152.1 -> 106.1 (corresponding to the protonated molecule and loss of formic acid).
-
Conclusion
The selection of an appropriate analytical technique for this compound is a critical decision that should be guided by the specific analytical goals. For routine quality control and assays where high concentrations are expected, HPLC-UV offers a reliable and economical solution. When identification of unknown impurities or analysis of volatile components is necessary, GC-MS with derivatization is a powerful tool. For demanding applications requiring ultra-low detection limits and high selectivity, particularly in biological matrices, LC-MS/MS is the unequivocal choice, providing unparalleled performance. By understanding the strengths and limitations of each technique as outlined in this guide, researchers can make an informed decision to ensure the generation of high-quality, reliable, and fit-for-purpose analytical data.
References
Confirming the Purity of Synthesized 2-(4-Methylpyridin-2-YL)acetic Acid: A Comparative Guide to Analytical Standards
For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug development. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides a comparative overview of standard analytical methods for confirming the purity of synthesized 2-(4-Methylpyridin-2-YL)acetic acid against a certified reference standard, complete with detailed experimental protocols and comparative data.
The primary methods for assessing the purity of pyridine derivatives and similar organic compounds include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). These techniques, when used orthogonally, provide a comprehensive profile of the synthesized compound, confirming its identity, quantifying its purity, and identifying any potential impurities.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are designed to compare a newly synthesized batch of this compound with a certified reference standard.
High-Performance Liquid Chromatography (HPLC)
HPLC is a premier technique for separating and quantifying components within a mixture, making it ideal for purity assessment.[1] A Reverse-Phase HPLC (RP-HPLC) method is particularly effective for moderately polar compounds like this compound.[1]
-
Instrumentation : A standard HPLC system equipped with a UV detector.
-
Stationary Phase : C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]
-
Mobile Phase : An isocratic mixture of acetonitrile and 0.1% formic acid in water (Gradient: 5-50% acetonitrile).[2]
-
Flow Rate : 1.0 mL/min.[1]
-
Detection : UV at 270 nm.[2]
-
Column Temperature : 30 °C.
-
Injection Volume : 10 µL.
-
Sample Preparation : A stock solution of 1 mg/mL is prepared by dissolving a precisely weighed amount of the synthesized sample and the reference standard, respectively, in the mobile phase. Working solutions of 100 µg/mL are prepared by dilution.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is an essential tool for unambiguous structure elucidation and confirmation. By comparing the spectrum of the synthesized compound to that of a reference standard, one can confirm the identity and detect the presence of proton-containing impurities.
-
Instrumentation : 400 MHz NMR Spectrometer.
-
Solvent : Deuterated chloroform (CDCl₃) or DMSO-d₆.[3]
-
Reference : Tetramethylsilane (TMS) at 0.00 ppm.
-
Sample Preparation : Approximately 5-10 mg of the synthesized sample and the reference standard are dissolved in 0.7 mL of the deuterated solvent in separate NMR tubes.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is highly sensitive and specific, providing molecular weight information that confirms the identity of the main compound and helps in the structural elucidation of unknown impurities.[4]
-
LC System : As described in the HPLC protocol.
-
Mass Spectrometer : A triple quadrupole mass spectrometer with an electrospray ionization (ESI) interface.[4]
-
Ionization Mode : Positive ESI mode.
-
Scan Range : m/z 50-500.
-
Mobile Phase : Methanol:water:acetic acid (20:80:1.5, v/v).[4]
-
Flow Rate : 0.4 mL/min.[4]
Data Presentation and Comparison
The following tables summarize the expected quantitative data from the analysis of a "Synthesized Sample" of this compound compared against a "Certified Reference Standard."
Table 1: HPLC Purity Analysis
| Sample ID | Retention Time (min) | Peak Area (%) | Purity (%) |
| Certified Reference Standard | 7.45 | 99.95 | ≥ 99.9% |
| Synthesized Sample | 7.46 | 99.68 | 99.68% |
| Impurity 1 | 5.21 | 0.21 | - |
| Impurity 2 | 8.93 | 0.11 | - |
Table 2: ¹H NMR Chemical Shift Comparison (in CDCl₃)
| Proton Assignment | Reference Standard (δ, ppm) | Synthesized Sample (δ, ppm) | Comments |
| Pyridine-H6 | ~8.4 | ~8.4 | Match |
| Pyridine-H5 | ~7.1 | ~7.1 | Match |
| Pyridine-H3 | ~7.0 | ~7.0 | Match |
| CH₂ (acetic acid) | ~3.8 | ~3.8 | Match |
| CH₃ (methyl) | ~2.4 | ~2.4 | Match |
| COOH | ~11.0 (broad s) | ~11.0 (broad s) | Match |
Table 3: LC-MS Molecular Ion Peak Confirmation
| Sample ID | Expected [M+H]⁺ (m/z) | Observed [M+H]⁺ (m/z) | Comments |
| Certified Reference Standard | 152.07 | 152.08 | Match |
| Synthesized Sample | 152.07 | 152.09 | Match |
Mandatory Visualization
The following diagrams illustrate the logical workflow for confirming compound purity and the relationship between the analytical techniques employed.
Caption: Workflow for Purity Confirmation of Synthesized Compound.
Caption: Relationship between Chemical Properties and Analytical Techniques.
References
Safety Operating Guide
Proper Disposal of 2-(4-Methylpyridin-2-YL)acetic Acid: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the proper disposal of 2-(4-Methylpyridin-2-YL)acetic acid, ensuring the safety of laboratory personnel and adherence to regulatory standards. This compound is an irritant and requires careful handling.
Immediate Safety and Handling Precautions
-
Eye Protection: Safety glasses with side shields or chemical safety goggles are essential to prevent eye contact.[1][2][3]
-
Hand Protection: Chemical-resistant gloves, such as butyl rubber, should be worn.[2]
-
Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[1]
-
Respiratory Protection: If working in an area with insufficient ventilation or when dealing with dust or aerosols, a suitable respirator should be used.[4]
Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[1][2]
Spill and Contamination Response
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Small Spills (<1 L):
-
Evacuate and Ventilate: If safe to do so, restrict access to the spill area and ensure adequate ventilation.[4]
-
Absorb: Use an inert, non-combustible absorbent material such as sand, earth, or vermiculite to contain and absorb the spill.[1][5]
-
Collect: Carefully sweep or vacuum the absorbed material into a suitable, labeled container for disposal.[1]
-
Decontaminate: Clean the spill area thoroughly with soap and water.[4]
Large Spills (>1 L):
-
Evacuate Immediately: Evacuate the area and alert others.
-
Emergency Services: Contact your institution's environmental health and safety (EH&S) department or emergency services for assistance.[4]
Disposal Protocol
The disposal of this compound and its contaminated materials must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.[1]
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound."
-
Include any other relevant hazard information.
-
-
Arrange for Pickup:
Quantitative Data Summary
For related compounds like acetic acid, the following data is available and provides context for handling and safety:
| Property | Value | Source |
| Acute Oral Toxicity (LD50) | 3310 mg/kg (Rat) | --INVALID-LINK--[7] |
| Acute Dermal Toxicity (LD50) | 1060 mg/kg (Rabbit) | --INVALID-LINK--[7] |
| Flash Point | 39°C (102.2°F) - Closed Cup | --INVALID-LINK--[7] |
| Flammability Limits | Lower: 4%, Upper: 19.9% | --INVALID-LINK--[7] |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Personal protective equipment for handling 2-(4-Methylpyridin-2-YL)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 2-(4-Methylpyridin-2-YL)acetic acid (CAS No. 149605-62-9). The following protocols are based on the available GHS hazard information for this specific compound and safety data for analogous pyridine carboxylic acids and derivatives.
Hazard Identification and Personal Protective Equipment (PPE)
Based on available data, this compound should be handled as a compound that may cause eye, skin, and respiratory irritation.[1] The primary routes of exposure are inhalation, ingestion, and skin/eye contact. Adherence to the following PPE guidelines is mandatory to minimize risk.
Recommended Personal Protective Equipment
| Protection Type | Recommended Equipment | Specification Examples |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[2][3] | ANSI Z87.1-compliant |
| Skin Protection | Chemical-resistant gloves. A standard lab coat must be worn and fully buttoned.[2][4] | Butyl rubber gloves are recommended for prolonged contact. Nitrile gloves may be used for incidental splash protection but should be changed immediately upon contact.[4][5][6] |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 dust mask) if handling fine powders or generating dust.[2] | Use in a well-ventilated area or under a chemical fume hood is the primary engineering control.[2][4] |
Glove Compatibility Data for Pyridine (Analogous Compound)
| Glove Material | Breakthrough Time (minutes) | Degradation Rating | Recommendation |
| Butyl Rubber | > 480 | Excellent | Recommended for prolonged handling |
| Nitrile Rubber | 10 - 30 (conflicting data suggests <1)[5][6] | Poor/Not Recommended | Not recommended for prolonged contact; suitable for splash protection only |
Note: Data is for Pyridine. It is crucial to consult the manufacturer's specific glove compatibility charts.
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is essential. The following workflow provides a step-by-step guide for the safe handling of this compound, from preparation to disposal.
Caption: Safe handling workflow for this compound.
Emergency and Disposal Plans
Spill Response Protocol
In the event of a spill, immediate and appropriate action is critical to prevent exposure and environmental contamination.
Caption: Logical workflow for handling a chemical spill.
First Aid Measures
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.
-
If on Skin: Immediately wash with plenty of soap and water.[7] Remove contaminated clothing. If skin irritation occurs, get medical advice/attention.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. If you feel unwell, call a poison center or doctor.
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
Disposal Plan Proper disposal is crucial to prevent environmental contamination.
-
Unused Chemical: Dispose of as hazardous waste through a licensed disposal company.[8][9] Rotary kiln incineration is a common method for pyridine-based waste.[9] Do not dispose of down the drain.
-
Contaminated Labware: Rinse with a suitable solvent (e.g., ethanol or acetone) and collect the rinsate as hazardous waste. Dispose of glassware in a designated container.
-
Contaminated PPE: Dispose of as hazardous waste in accordance with institutional and local regulations.
Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. Ensure waste containers are properly labeled with the chemical name and associated hazards.
Experimental Protocol: Decontamination of Surfaces
This protocol details the steps for decontaminating a laboratory surface after incidental contact with this compound.
Objective: To effectively neutralize and remove chemical residue from a standard laboratory workbench.
Materials:
-
Decontamination solution (e.g., 70% ethanol)
-
Absorbent pads
-
Two clean washcloths
-
Appropriate PPE (butyl rubber gloves, safety goggles, lab coat)
-
Hazardous waste disposal bags
Procedure:
-
Preparation: Ensure the affected area is clear of all equipment and materials. Confirm that you are wearing the appropriate PPE.
-
Initial Absorption: Gently place absorbent pads over the contaminated area to soak up any visible residue without wiping, to avoid spreading the contaminant.
-
First Decontamination Wash: Moisten a clean washcloth with the decontamination solution. Wipe the surface in a single direction, starting from the outer edge of the contaminated area and moving inward. Do not scrub back and forth.
-
Collection: Place the used washcloth and absorbent pads into a labeled hazardous waste bag.
-
Second Decontamination Wash: Using a new, clean washcloth moistened with fresh decontamination solution, repeat the wiping process to ensure all residue is removed.
-
Final Rinse: Lightly spray the area with deionized water and wipe dry with a clean, dry cloth.
-
Disposal: Place all used cleaning materials into the hazardous waste bag, seal it, and dispose of it according to your institution's EHS guidelines.
-
Post-Decontamination: Remove PPE and wash hands thoroughly with soap and water.
References
- 1. This compound | 149605-62-9 [amp.chemicalbook.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. fishersci.com [fishersci.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. cdn.mscdirect.com [cdn.mscdirect.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. nj.gov [nj.gov]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
